molecular formula C25H33N3O3S B15606168 CMF019

CMF019

Cat. No.: B15606168
M. Wt: 455.6 g/mol
InChI Key: VCQKKZXFASLXAH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an apelin agonist;  structure in first source

Properties

IUPAC Name

(3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQKKZXFASLXAH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=C(C=C(C=C2)C(=O)NC(CC(C)C)CC(=O)O)N=C1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C2=C(C=C(C=C2)C(=O)N[C@@H](CC(C)C)CC(=O)O)N=C1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CMF019: A Deep Dive into its Mechanism of Action in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMF019 is a novel, small-molecule, G protein-biased agonist of the apelin receptor (APJ), a key regulator in the cardiovascular system. This technical guide elucidates the mechanism of action of this compound, presenting a comprehensive overview of its pharmacological profile, signaling pathways, and preclinical efficacy in cardiovascular models. This compound exhibits a strong preference for the Gαi-mediated signaling cascade over β-arrestin recruitment and receptor internalization, a characteristic believed to confer therapeutic advantages by promoting beneficial cardiovascular effects while minimizing receptor desensitization and potential adverse events. This document provides detailed experimental data, protocols, and visual representations of its molecular interactions to support ongoing research and drug development efforts in the field of cardiovascular disease.

Introduction: The Apelin System and Biased Agonism

The apelin/APJ system is a critical endogenous signaling pathway involved in the regulation of cardiovascular homeostasis, including blood pressure, cardiac contractility, and angiogenesis. Dysregulation of this system has been implicated in the pathophysiology of various cardiovascular diseases, including heart failure and pulmonary arterial hypertension (PAH).[1][2] The native peptide ligands for the APJ receptor, while demonstrating therapeutic potential, are limited by poor pharmacokinetic properties.[1][2]

This compound emerges as a promising therapeutic candidate due to its nature as a small molecule and its biased agonism.[1][3][4][5] Biased agonists selectively activate specific downstream signaling pathways of a G protein-coupled receptor (GPCR) over others. In the case of this compound, it preferentially activates the Gαi pathway, which is associated with beneficial effects such as positive inotropy and vasodilation, while demonstrating significantly lower potency for the β-arrestin pathway, which can lead to receptor desensitization and internalization.[1][3][4][5][6] This biased signaling profile suggests that this compound could offer sustained therapeutic efficacy with a reduced side-effect profile compared to non-biased apelin agonists.

Pharmacological Profile of this compound

Binding Affinity

This compound demonstrates high affinity for the apelin receptor across different species. Competition radioligand binding experiments in heart homogenates have quantified its binding affinity (pKi).

Species pKi (± SEM) Reference
Human8.58 (± 0.04)[3][4][5]
Rat8.49 (± 0.04)[3][4][5]
Mouse8.71 (± 0.06)[3][4][5]
In Vitro Functional Potency and Bias

Cell-based functional assays reveal the potent and biased activity of this compound at the apelin receptor. Its potency for the Gαi pathway is comparable to the endogenous agonist [Pyr¹]apelin-13, while it is significantly less potent in recruiting β-arrestin and inducing receptor internalization.[3][4][5] This translates to a substantial bias towards the Gαi pathway.

Assay This compound pD2 (± SEM) [Pyr¹]apelin-13 pD2 (± SEM) Bias Factor (vs. β-arrestin) Bias Factor (vs. Internalization) Reference
Gαi Activation (cAMP)10.00 (± 0.13)9.34 (± 0.15)~400-fold~6000-fold[3][4][5]
β-arrestin Recruitment6.65 (± 0.15)8.65 (± 0.10)--[3][4][5]
Receptor Internalization6.16 (± 0.21)9.28 (± 0.10)--[3][4][5]

Signaling Pathways

This compound's mechanism of action is centered on its biased activation of the APJ receptor. The preferential engagement of the Gαi subunit leads to a cascade of downstream signaling events that underpin its cardiovascular effects.

CMF019_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects APJ Apelin Receptor (APJ) G_protein Gαi/β/γ APJ->G_protein Preferential Activation (~400x bias) beta_arrestin β-arrestin APJ->beta_arrestin Weak Activation This compound This compound This compound->APJ Binds and Activates G_alpha_i Gαi G_protein->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC Inhibits Akt_eNOS ↑ Akt/eNOS Phosphorylation G_alpha_i->Akt_eNOS Activates Positive_Inotropy Positive Inotropy G_alpha_i->Positive_Inotropy Anti_Apoptosis Anti-Apoptosis G_alpha_i->Anti_Apoptosis cAMP ↓ cAMP AC->cAMP Produces Vasodilation Vasodilation Akt_eNOS->Vasodilation

This compound's biased signaling at the apelin receptor.

Preclinical Efficacy in Cardiovascular Models

In vivo studies in rodent models have demonstrated the beneficial cardiovascular effects of this compound.

Hemodynamic Effects

Intravenous administration of this compound in anesthetized rats resulted in significant improvements in cardiac function and a reduction in peripheral arterial pressure, consistent with its positive inotropic and vasodilatory properties.[1][7]

Parameter Dose (nmol) Change (± SEM) p-value Reference
Cardiac Contractility500+606 (± 112) mmHg/s< 0.001[3][4][5]
500+251 (± 89) mmHg/s< 0.05[7]
Arterial Pressure50-4.16 (± 1.18) mmHg< 0.01[1][2][7]
500-6.62 (± 1.85) mmHg< 0.01[1][2][7]
Stroke Volume50+2.63 (± 0.82) RVU< 0.01[7]
500+2.48 (± 0.87) RVU< 0.05[7]
Cardiac Output50+1097 (± 284) RVU/min< 0.01[7]
500+1012 (± 340) RVU/min< 0.05[7]
Disease-Modifying Effects: Anti-Apoptosis

This compound has shown potential disease-modifying effects by protecting human pulmonary artery endothelial cells (PAECs) from apoptosis induced by tumor necrosis factor α (TNFα) and cycloheximide (B1669411) (CHX).[1][2][7] This suggests a direct cellular protective mechanism beyond its hemodynamic effects.

Condition Agent Concentration Apoptosis Rescue (% of rhVEGF) p-value Reference
TNFα/CHX induced apoptosis in human PAECsThis compound1 µM~50%< 0.01[1][2][7]
rhVEGF-100%< 0.01[1][7]

Experimental Protocols

Competition Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the apelin receptor.

  • Method:

    • Heart tissue homogenates from human, rat, or mouse are prepared.

    • Membranes are incubated with a radiolabeled apelin ligand (e.g., [¹²⁵I]-[Pyr¹]apelin-13) and increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled apelin.

    • Bound and free radioligand are separated by filtration.

    • Radioactivity is quantified using a gamma counter.

    • Data are analyzed using non-linear regression to determine the Ki value.

In Vivo Hemodynamic Assessment in Anesthetized Rats
  • Objective: To evaluate the in vivo cardiovascular effects of this compound.

  • Method:

    • Male Sprague-Dawley rats are anesthetized.

    • A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac parameters.

    • A cannula is placed in the jugular vein for intravenous drug administration and in the femoral artery to monitor arterial pressure.

    • A baseline period of stable hemodynamics is established.

    • This compound or vehicle (saline) is administered as an intravenous bolus at escalating doses.

    • Cardiovascular parameters including cardiac contractility (dP/dtmax), arterial pressure, stroke volume, and cardiac output are continuously recorded and analyzed.

In_Vivo_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheterization_LV Insert LV Pressure-Volume Catheter Anesthesia->Catheterization_LV Catheterization_JV Cannulate Jugular Vein Anesthesia->Catheterization_JV Catheterization_FA Cannulate Femoral Artery Anesthesia->Catheterization_FA Stabilization Establish Baseline Hemodynamics Catheterization_LV->Stabilization Injection Administer this compound or Vehicle (IV) Catheterization_JV->Injection Recording Record Cardiovascular Parameters Catheterization_FA->Recording Stabilization->Injection Injection->Recording Analysis Analyze Hemodynamic Data Recording->Analysis

Workflow for in vivo hemodynamic assessment.

Conclusion and Future Directions

This compound is a potent, G protein-biased small molecule agonist of the apelin receptor with a promising preclinical profile for the treatment of cardiovascular diseases. Its mechanism of action, centered on the preferential activation of the Gαi signaling pathway, leads to beneficial hemodynamic effects and cellular protection without inducing significant receptor desensitization. While preclinical data are encouraging, it is important to note that no clinical studies for this compound have been initiated.[1] Future research should focus on comprehensive preclinical safety and toxicology studies, optimization of its pharmacokinetic properties for chronic administration, and ultimately, evaluation in human clinical trials to ascertain its therapeutic potential in patient populations with cardiovascular diseases such as pulmonary arterial hypertension and heart failure. The development of biased agonists like this compound represents a sophisticated approach to GPCR-targeted drug discovery, potentially offering more refined and effective treatments.

References

CMF019: A G Protein-Biased Apelin Receptor Agonist for the Therapeutic Intervention of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of CMF019, a novel small molecule apelin receptor agonist, and its potential as a therapeutic agent for pulmonary hypertension (PH). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Promise of this compound in Pulmonary Hypertension

Mechanism of Action: Biased Agonism at the Apelin Receptor

This compound exerts its therapeutic effects by selectively activating the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[5] Its mechanism is distinguished by "biased agonism," wherein it preferentially activates the Gαi signaling pathway over the β-arrestin recruitment and subsequent receptor internalization pathways.

  • APJ Receptor Activation: this compound binds with high affinity to the APJ receptor in multiple species.[5][6][7]

  • G Protein (Gαi) Pathway Preference: Upon binding, this compound potently stimulates the Gαi signaling cascade, comparable to the endogenous peptide [Pyr¹]apelin-13.[6] This pathway is associated with beneficial cardiovascular effects, including vasodilation and positive inotropy.

  • Minimal β-Arrestin Recruitment: In contrast to its high potency for Gαi activation, this compound is significantly less effective at recruiting β-arrestin and inducing receptor internalization.[6] The bias is substantial, calculated at approximately 400-fold for Gαi over β-arrestin and 6000-fold over internalization.[6] This property is critical, as it may prevent the receptor desensitization often seen with sustained GPCR activation.[2]

  • Downstream Therapeutic Effects: The preferential activation of G protein signaling leads to two key outcomes relevant to pulmonary hypertension:

    • Endothelial Cell Survival: this compound protects human pulmonary artery endothelial cells (PAECs) from apoptosis, suggesting a disease-modifying role that addresses the underlying pathology of vascular remodeling in PAH.[2][4]

Caption: this compound biased signaling at the Apelin Receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: this compound Binding Affinity at the Apelin Receptor

Species Receptor Source pKi (mean ± SEM)
Human Heart Homogenates 8.58 ± 0.04
Rat Heart Homogenates 8.49 ± 0.04
Mouse Heart Homogenates 8.71 ± 0.06

Data sourced from Read C, et al. (2016).[6]

Table 2: In Vitro Functional Potency and Bias of this compound

Assay Ligand pD2 (mean ± SEM) Bias Factor (vs. [Pyr¹]apelin-13)
Gαi Activation This compound 10.00 ± 0.13 -
[Pyr¹]apelin-13 9.34 ± 0.15 -
β-Arrestin Recruitment This compound 6.65 ± 0.15 ~400-fold (Gαi preference)
[Pyr¹]apelin-13 8.65 ± 0.10 -
Receptor Internalization This compound 6.16 ± 0.21 ~6000-fold (Gαi preference)
[Pyr¹]apelin-13 9.28 ± 0.10 -

Data sourced from Read C, et al. (2016).[6]

Table 3: In Vivo Hemodynamic and Cardiovascular Effects in Anesthetized Rats

Parameter Dose (nmol, i.v.) Response (mean ± SEM) P-value
Cardiac Contractility (dP/dtMAX) 500 +606 ± 112 mmHg/s <0.001
Peripheral Artery Pressure 50 -4.16 ± 1.18 mmHg <0.01
500 -6.62 ± 1.85 mmHg <0.01

Data sourced from Read C, et al. (2016) and Read C, et al. (2021).[2][6]

Table 4: In Vitro Rescue of Apoptosis in Human Pulmonary Artery Endothelial Cells (PAECs)

Treatment Condition Rescue of Apoptosis (% of TNFα/CHX induced) P-value (vs. TNFα/CHX)
TNFα/CHX + this compound (1 µM) 5.66 ± 0.97% <0.01
TNFα/CHX + rhVEGF (Positive Control) 11.59 ± 1.85% <0.01

Apoptosis was induced by Tumor Necrosis Factor α (TNFα) and Cycloheximide (CHX). Data sourced from Read C, et al. (2021).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

This protocol was used to determine the binding affinity (pKi) of this compound for the apelin receptor.

  • Tissue Preparation: Heart ventricular tissue from human, Sprague-Dawley rat, or C57BL/6 mouse was homogenized in a buffer solution (e.g., Tris-HCl, MgCl₂) and centrifuged to prepare membrane fractions.

  • Competition Binding: A constant concentration of a radiolabeled apelin analogue (e.g., [¹²⁵I]-[Pyr¹]Apelin-13) was incubated with the membrane preparations.

  • Compound Addition: Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the APJ receptor.

  • Incubation and Separation: The mixture was incubated to allow binding to reach equilibrium. Bound and free radioligand were then separated via vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: Competition binding curves were generated, and IC₅₀ values were calculated. These were converted to Ki values using the Cheng-Prusoff equation.

This protocol was used to measure the acute cardiovascular effects of this compound.

A Animal Preparation - Male Sprague-Dawley Rat - Anesthetize (e.g., isoflurane) - Maintain body temperature B Surgical Cannulation - Insert pressure-volume catheter into left ventricle via carotid artery - Cannulate femoral artery for blood pressure - Cannulate jugular vein for IV drug administration A->B C Acclimatization - Allow animal to stabilize post-surgery - Record baseline hemodynamic parameters B->C D Drug Administration - Administer vehicle (saline) control - Administer this compound in successive, cumulative doses (e.g., 5, 50, 500 nmol) intravenously C->D E Data Acquisition - Continuously record:  - Left Ventricular Systolic Pressure (LVSP)  - Cardiac Contractility (dP/dt_MAX)  - Arterial Pressure D->E F Data Analysis - Calculate change from baseline for each parameter at each dose - Compare drug response to vehicle control using statistical tests (e.g., Student's t-test) E->F

Caption: Workflow for in vivo hemodynamic assessment.

This protocol was used to evaluate the potential of this compound to prevent endothelial cell death, a key pathological feature of PAH.

A Cell Culture - Culture human Pulmonary Artery Endothelial Cells (PAECs) in appropriate media (e.g., EBM-2) B Serum Starvation - Reduce serum concentration (e.g., to 2% FBS) to synchronize cells and reduce baseline survival signals A->B C Induce Apoptosis - Treat cells with pro-apoptotic agents:  - Tumor Necrosis Factor α (TNFα)  - Cycloheximide (CHX) B->C D Treatment Groups - Concurrently treat cells with:  - Vehicle (Control)  - this compound (e.g., 1 µM, 10 µM)  - rhVEGF (Positive Control) C->D E Incubation - Incubate cells for a defined period (e.g., 18 hours) D->E F Apoptosis Staining - Harvest cells and stain with:  - Annexin V (detects early apoptosis)  - Propidium Iodide (PI) (detects late apoptosis/necrosis) E->F G Flow Cytometry - Analyze stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin+/PI−) F->G H Data Analysis - Compare the percentage of apoptotic cells in this compound-treated groups to the TNFα/CHX control G->H

Caption: Workflow for PAEC apoptosis assay.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel therapeutics for pulmonary hypertension. As a potent, G protein-biased small molecule agonist of the apelin receptor, it demonstrates a promising preclinical profile. Key findings support its potential by showing that it:

  • Binds with high affinity to the target receptor.[6][7]

  • Preferentially activates the beneficial Gαi signaling pathway while avoiding significant β-arrestin recruitment, which may prevent receptor desensitization.[2][6]

  • Induces vasodilation and increases cardiac contractility in vivo.[2][6]

  • Exhibits disease-modifying potential by rescuing pulmonary artery endothelial cells from apoptosis.[2][4]

References

An In-depth Technical Guide to Apelin Receptor (APJ) Signaling and the Biased Agonist CMF019

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelinergic system, comprising the apelin receptor (APJ), a Class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela, is a critical regulator of cardiovascular homeostasis.[1][2] Activation of APJ triggers a diverse array of physiological effects, including positive inotropy, vasodilation, and angiogenesis, making it a promising therapeutic target for cardiovascular diseases such as pulmonary arterial hypertension (PAH) and heart failure.[3][4] However, the therapeutic utility of native apelin peptides is limited by poor bioavailability and rapid degradation.[5] CMF019 is a potent, orally active, small-molecule APJ agonist that overcomes these limitations.[6][7] Critically, this compound exhibits strong signaling bias, preferentially activating beneficial G-protein signaling pathways over the β-arrestin pathway, which is associated with receptor desensitization and potentially adverse effects.[8][9] This document provides a comprehensive technical overview of APJ signaling, the pharmacological profile of this compound, and the key experimental methodologies used in its characterization.

The Apelin Receptor (APJ) and its Endogenous Ligands

The apelin receptor, also known as APJ or APLNR, is a GPCR initially identified in 1993 due to its sequence homology with the angiotensin II receptor type 1.[1] It remained an orphan receptor until the discovery of its endogenous ligand, apelin, which is derived from a 77-amino acid prepropeptide and processed into several active isoforms (e.g., apelin-36, apelin-17, apelin-13).[2][10] More recently, a second endogenous ligand, Elabela (also known as Toddler or Apela), was identified, which shares little sequence homology with apelin but binds to and activates the same APJ receptor.[2][11][12] The apelin/Elabela/APJ system is widely expressed throughout the body, with prominent roles in the cardiovascular system, central nervous system, and adipose tissue, where it regulates blood pressure, cardiac contractility, fluid homeostasis, and energy metabolism.[1][4]

APJ Receptor Signaling Pathways

Upon ligand binding, the APJ receptor undergoes a conformational change, enabling it to interact with intracellular signaling partners. APJ couples to multiple heterotrimeric G proteins and can also signal through G-protein-independent pathways involving β-arrestins.

G-Protein Dependent Signaling

APJ activation primarily involves coupling to inhibitory G-proteins (Gαi) and Gαq proteins.[13]

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][14] Downstream of Gαi, APJ activation stimulates the Phosphoinositide 3-Kinase (PI3K)/Akt and Extracellular signal-Regulated Kinase (ERK1/2) pathways.[13] The PI3K/Akt cascade promotes cell survival and activates endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production, vasodilation, and blood pressure reduction.[3][15]

  • Gα13 Pathway: In endothelial cells, APJ can also signal through Gα13, which leads to the phosphorylation and nuclear export of histone deacetylases (HDACs) 4 and 5. This de-represses the transcription factor myocyte enhancer factor 2 (MEF2), which is crucial for cardiovascular development.[10]

APJ_G_Protein_Signaling APJ APJ Receptor G_protein Gαi/q/13 APJ->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates PLC PLC G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Activates ERK ERK1/2 PLC->ERK Activates HDAC HDAC4/5 (Nuclear Export) RhoGEF->HDAC Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO Produces MEF2 MEF2 Activation HDAC->MEF2 Leads to Ligand Apelin / Elabela This compound Ligand->APJ

Diagram 1. APJ Receptor G-Protein Dependent Signaling Pathways.

β-Arrestin Dependent Signaling

Following activation, APJ is phosphorylated by G-protein-coupled receptor kinases (GRKs).[13] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin recruitment uncouples the receptor from G-proteins, leading to signal desensitization.[11][16] Furthermore, β-arrestins act as scaffolds for other signaling molecules and mediate receptor internalization via clathrin-coated pits, a process that can either terminate signaling or initiate a second wave of signaling from intracellular compartments.[11][17] While β-arrestin signaling is crucial for receptor regulation, its chronic activation has been linked to adverse effects like cardiac hypertrophy.[9]

APJ_Beta_Arrestin_Signaling APJ_active Active APJ Receptor GRK GRK APJ_active->GRK APJ_p Phosphorylated APJ Receptor B_Arrestin β-Arrestin APJ_p->B_Arrestin Internalization Receptor Internalization & Desensitization APJ_p->Internalization GRK->APJ_p B_Arrestin->APJ_active Uncouples from G-Protein AP2 AP2 B_Arrestin->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Internalization Mediates Ligand Apelin / Elabela Ligand->APJ_active

Diagram 2. APJ Receptor β-Arrestin Dependent Signaling Pathway.

This compound: A G-Protein Biased Small Molecule Agonist

This compound is a novel, small-molecule APJ agonist developed to provide the therapeutic benefits of apelin signaling in a more drug-like format.[7][8] The most significant feature of this compound is its profound G-protein bias.[5] Biased agonists selectively engage specific downstream signaling pathways of a receptor. This compound potently activates the Gαi pathway, comparable to the endogenous ligand [Pyr1]apelin-13, but is significantly less effective at recruiting β-arrestin and promoting receptor internalization.[8][18] This profile is therapeutically advantageous, as it is hypothesized to maximize the desired G-protein-mediated effects (e.g., vasodilation, inotropy) while minimizing the receptor desensitization and potential adverse signaling associated with the β-arrestin pathway.[5][8]

CMF019_Biased_Agonism cluster_pathways APJ APJ Receptor G_Protein G-Protein Pathway (e.g., cAMP inhibition, vasodilation, inotropy) APJ->G_Protein Strong Activation APJ->G_Protein    Strong Activation B_Arrestin β-Arrestin Pathway (Receptor Internalization, Desensitization) APJ->B_Arrestin Strong Activation APJ->B_Arrestin    Weak Activation Apelin [Pyr1]apelin-13 (Endogenous Ligand) Apelin->APJ This compound This compound (Biased Agonist) This compound->APJ

Diagram 3. Biased agonism of this compound at the APJ Receptor.

Quantitative Pharmacology of this compound

The pharmacological properties of this compound have been characterized in detail using various in vitro assays.

Binding Affinity

Competition radioligand binding experiments in heart tissue homogenates demonstrate that this compound binds to the APJ receptor with high affinity across multiple species.[8]

Table 1. Binding Affinity (pKi) of this compound at the APJ Receptor

Species Tissue Homogenate pKi (mean ± SEM) Reference
Human Left Ventricle 8.58 ± 0.04 [8][18]
Rat Whole Heart 8.49 ± 0.04 [8][18]

| Mouse | Whole Heart | 8.71 ± 0.06 |[8][18] |

In Vitro Functional Potency and Bias

Cell-based functional assays confirm the potent and biased activity of this compound. Its potency in the Gαi-mediated cAMP inhibition assay is comparable to the endogenous ligand, but it is over two orders of magnitude less potent in β-arrestin recruitment and receptor internalization assays.[8][18] This demonstrates a bias of approximately 400-fold for the Gαi pathway over β-arrestin recruitment and ~6000-fold over receptor internalization.[8][19]

Table 2. In Vitro Functional Potency (pD₂) and Bias of this compound vs. [Pyr¹]apelin-13

Assay Pathway This compound pD₂ (mean ± SEM) [Pyr¹]apelin-13 pD₂ (mean ± SEM) Bias Factor (Gαi vs. Pathway) Reference
cAMP Inhibition Gαi 10.00 ± 0.13 9.34 ± 0.15 - [8][18]
β-Arrestin Recruitment β-Arrestin 6.65 ± 0.15 8.65 ± 0.10 ~400 [8][18]

| Receptor Internalization | Internalization | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000 |[8][18] |

Preclinical Efficacy of this compound

In vivo and in vitro studies have demonstrated that the G-protein bias of this compound translates into beneficial physiological effects relevant to cardiovascular disease.

In Vivo Cardiovascular Effects

In anesthetized rats, intravenous administration of this compound recapitulates the key cardiovascular actions of apelin, causing a significant increase in cardiac contractility and dose-dependent vasodilation without causing receptor desensitization.[5][8]

Table 3. In Vivo Cardiovascular Effects of this compound in Rats

Parameter Dose (nmol) Response (mean ± SEM) Significance Reference
Cardiac Contractility (dP/dt) 500 ↑ 606 ± 112 mmHg/s p < 0.001 [8][19]
Vasodilation (↓ MAP) 50 ↓ 4.16 ± 1.18 mmHg p < 0.01 [5][20]

| Vasodilation (↓ MAP) | 500 | ↓ 6.62 ± 1.85 mmHg | p < 0.01 |[5][20] |

In Vitro Anti-Apoptotic Effects

Endothelial cell apoptosis is an early driver in the pathogenesis of PAH.[21] In vitro studies show that this compound can rescue human pulmonary artery endothelial cells (PAECs) from apoptosis induced by tumor necrosis factor-α (TNFα) and cycloheximide (B1669411) (CHX), suggesting it has disease-modifying potential beyond its hemodynamic effects.[5][22]

Table 4. In Vitro Anti-Apoptotic Effect of this compound on Human PAECs

Condition % Apoptotic Cells (Annexin⁺/PI⁻) (mean ± SEM) Significance vs. TNFα/CHX Reference
Control Not reported - [21]
TNFα + CHX 19.54 ± 1.76 - [21]
TNFα + CHX + rhVEGF (Positive Control) 11.59 ± 1.85 p < 0.01 [5][21]

| TNFα + CHX + this compound (1 µM) | 5.66 ± 0.97 | p < 0.01 |[5][21] |

Key Experimental Methodologies

The characterization of this compound involved a series of standard and specialized pharmacological assays.

Experimental_Workflow Start Test Compound (e.g., this compound) Binding 1. Radioligand Binding Assay (Heart Homogenates) Start->Binding cAMP 2a. cAMP Inhibition Assay (CHO-APJ cells) Start->cAMP Arrestin 2b. β-Arrestin Recruitment Assay (U2OS-APJ cells) Start->Arrestin Internalization 2c. Receptor Internalization Assay (CHO-APJ cells) Start->Internalization Result1 Determine Ki (Binding Affinity) Binding->Result1 Result2 Determine pD₂/EC₅₀ (G-Protein Potency) cAMP->Result2 Result3 Determine pD₂/EC₅₀ (β-Arrestin Potency) Arrestin->Result3 Result4 Determine pD₂/EC₅₀ (Internalization Potency) Internalization->Result4 Bias_Calc 3. Bias Calculation In_Vitro 4. In Vitro Disease Model (e.g., Endothelial Cell Apoptosis) Bias_Calc->In_Vitro Result5 Quantify Bias Factor Bias_Calc->Result5 In_Vivo 5. In Vivo Model (Anesthetized Rat - PV Catheter) In_Vitro->In_Vivo Result6 Assess Disease-Modifying Potential In_Vitro->Result6 Result7 Measure Hemodynamic Response (Inotropy, BP) In_Vivo->Result7 Result2->Bias_Calc Result3->Bias_Calc Result4->Bias_Calc

References

The Role of CMF019 in Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a novel, orally active small molecule that functions as a potent and biased agonist for the apelin receptor (APJ).[1] The apelin-APJ system is a critical regulator of cardiovascular homeostasis, and its dysregulation has been implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[2][3][4] this compound exhibits a strong bias towards G protein signaling over β-arrestin recruitment, a characteristic that may offer therapeutic advantages by minimizing receptor desensitization and internalization.[2][3][4] This technical guide provides an in-depth overview of the role of this compound in endothelial cell function, with a focus on its anti-apoptotic and vasodilatory effects. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Biased Agonism at the Apelin Receptor

This compound is a biased agonist of the apelin receptor (APJ), a G protein-coupled receptor.[2][3][4] This means that it preferentially activates one downstream signaling pathway over another. Specifically, this compound shows a strong preference for the Gαi-mediated signaling cascade while having a significantly lower potency for β-arrestin recruitment and subsequent receptor internalization.[2][3][4] This biased agonism is thought to be the basis for its sustained therapeutic effects, as it avoids the rapid desensitization often seen with balanced agonists.

The primary signaling pathway activated by this compound in endothelial cells is the Gαi-PI3K-Akt pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and also plays a role in cell survival and other protective endothelial functions.

cluster_legend Legend This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds to G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly recruits PI3K PI3K G_protein->PI3K Activates Receptor_Internalization Receptor Internalization (Desensitization) beta_arrestin->Receptor_Internalization Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) & Activates Anti_apoptosis Anti-apoptosis Akt->Anti_apoptosis NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation key_stimulatory Stimulatory Pathway key_inhibitory Weak/Inhibitory Pathway stim_line inhib_line

Figure 1: this compound Signaling Pathway in Endothelial Cells. This diagram illustrates the biased agonism of this compound at the apelin receptor (APJ), leading to the activation of the Gαi/Akt/eNOS pathway and subsequent vasodilation and anti-apoptotic effects, while minimizing β-arrestin recruitment and receptor desensitization.

Role in Endothelial Cell Apoptosis

This compound has demonstrated a significant protective effect against apoptosis in human pulmonary artery endothelial cells (PAECs).[2][3] In vitro studies have shown that this compound can rescue PAECs from apoptosis induced by tumor necrosis factor α (TNFα) and cycloheximide (B1669411) (CHX).[2][3]

Quantitative Data: Anti-Apoptotic Effects of this compound
Treatment Group% Apoptotic Cells (Annexin+/PI−)Statistical Significance (vs. TNFα/CHX)Reference
Control (EBM-2 2% FBS)Not explicitly stated, but baselineN/A[2]
TNFα/CHX19.54 ± 1.76%N/A[2]
rhVEGF (10 ng/ml) + TNFα/CHX11.59 ± 1.85%p < 0.01[2]
This compound (1 µM) + TNFα/CHX5.66 ± 0.97% p < 0.01 [2]
This compound (10 µM) + TNFα/CHX4.38 ± 1.48%Not Significant[2]
Experimental Protocol: Endothelial Cell Apoptosis Assay

This protocol is adapted from the methodology described in the study by Read et al. (2021).[2]

start Start seed_cells 1. Seed human PAECs in 6-well plates (200,000 cells/well) start->seed_cells attach_cells 2. Allow cells to attach in EGM-2 with 10% FBS seed_cells->attach_cells change_media 3. Change media to EBM-2 with 2% FBS attach_cells->change_media add_treatment 4. Add this compound (1-10 µM) or rhVEGF (10 ng/ml) and incubate for 18h change_media->add_treatment induce_apoptosis 5. Induce apoptosis with TNFα (1.5 ng/ml) and CHX (20 µg/ml) for 5h add_treatment->induce_apoptosis wash_cells 6. Wash cells with PBS induce_apoptosis->wash_cells trypsinize 7. Trypsinize and collect cells wash_cells->trypsinize stain_cells 8. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min trypsinize->stain_cells flow_cytometry 9. Analyze by flow cytometry (10,000 events per sample) stain_cells->flow_cytometry end End flow_cytometry->end

Figure 2: Workflow for Endothelial Cell Apoptosis Assay. This flowchart outlines the key steps for assessing the anti-apoptotic effects of this compound on human pulmonary artery endothelial cells (PAECs).

Role in Vasodilation

This compound has been shown to induce dose-dependent vasodilation in vivo without causing receptor desensitization.[2][3] This effect is attributed to the activation of the eNOS pathway and subsequent NO production in endothelial cells.

Quantitative Data: In Vivo Vasodilatory Effects of this compound
Dose of this compound (intravenous bolus)Reduction in Femoral Artery Pressure (mmHg)Statistical Significance (vs. saline)Reference
50 nmol4.16 ± 1.18 mmHgp < 0.01[2][3]
500 nmol6.62 ± 1.85 mmHgp < 0.01[2][3]
5000 nmolNot SignificantNot Significant[2]
Experimental Protocol: In Vivo Vasodilation Measurement

This protocol is a summary of the in vivo catheterization method used to assess the cardiovascular responses to this compound in rats.[2]

start Start anesthetize 1. Anesthetize normotensive Sprague-Dawley rats start->anesthetize catheterize 2. Catheterize left ventricle and femoral artery anesthetize->catheterize administer_bolus 3. Administer intravenous bolus of this compound (50, 500, 5000 nmol) catheterize->administer_bolus record_pressure 4. Record changes in femoral artery pressure administer_bolus->record_pressure analyze_data 5. Analyze data and compare to saline control record_pressure->analyze_data end End analyze_data->end

Figure 3: Workflow for In Vivo Vasodilation Measurement. This flowchart depicts the procedure for measuring the vasodilatory effects of this compound in an animal model.

Role in Akt and eNOS Phosphorylation

A key mechanism underlying the effects of this compound is the phosphorylation of Akt and eNOS. In spontaneously hypertensive rats, this compound has been shown to increase the phosphorylation of both Akt and eNOS in coronary endothelial cells, an effect not observed with the endogenous ligand apelin under the same conditions.

Experimental Protocol: Western Blot for Akt and eNOS Phosphorylation

The following is a representative protocol for detecting the phosphorylation of Akt and eNOS in endothelial cells, based on common methodologies in the field.

  • Cell Culture and Treatment: Culture human endothelial cells (e.g., HUVECs or PAECs) to near confluence. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with this compound at the desired concentrations for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Potential Roles in Angiogenesis and Vascular Permeability

While the anti-apoptotic and vasodilatory roles of this compound in endothelial cells are well-documented, its effects on other key endothelial functions such as angiogenesis (new blood vessel formation) and vascular permeability are less characterized. The broader apelin-APJ signaling system has been implicated in both of these processes. For instance, apelin has been shown to promote endothelial tube formation and can have synergistic effects with other pro-angiogenic factors like VEGF.

Given that this compound activates the same receptor, it is plausible that it may also modulate angiogenesis and vascular permeability. However, specific studies investigating these effects of this compound are currently lacking in the published literature. This represents an important area for future research to fully elucidate the therapeutic potential of this biased agonist.

Conclusion

This compound is a promising G protein-biased apelin receptor agonist with significant effects on endothelial cell function. Its ability to protect against apoptosis and induce vasodilation through the Gαi/Akt/eNOS pathway, without causing significant receptor desensitization, makes it an attractive candidate for the treatment of cardiovascular diseases such as pulmonary arterial hypertension. Further research is warranted to explore its potential roles in angiogenesis and vascular permeability, which could expand its therapeutic applications. This technical guide provides a foundational understanding of this compound's mechanism and effects, offering valuable information for researchers and drug development professionals in the cardiovascular field.

References

Discovery and development of CMF019

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of CMF019

Abstract

This compound is a pioneering small-molecule, orally active agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Its significance lies in its pronounced biased agonism, preferentially activating the beneficial Gαi protein signaling pathway over the β-arrestin pathway.[3][4][5] This G protein bias confers desirable cardiovascular effects, such as positive inotropy and vasodilation, while potentially avoiding adverse effects like receptor desensitization and cardiac hypertrophy linked to β-arrestin recruitment.[3][6] Characterized extensively in preclinical models, this compound has demonstrated disease-modifying potential in vitro and significant hemodynamic effects in vivo, positioning it as a critical tool compound and a foundation for the development of next-generation therapeutics for conditions like pulmonary arterial hypertension (PAH) and heart failure.[3][7][8]

Discovery and Core Mechanism

This compound was identified as the first small-molecule agonist for the apelin receptor that exhibits strong G protein bias.[4] The apelin-APJ system is a crucial regulator of cardiovascular homeostasis, but the therapeutic application of endogenous peptide ligands (apelin, elabela) is hampered by poor bioavailability and rapid degradation.[3] this compound circumvents these limitations as a stable, non-peptide molecule.[4]

Its mechanism of action is defined by pathway-selective or "biased" agonism. Upon binding to the apelin receptor, this compound potently activates the Gαi signaling cascade, which is associated with beneficial effects including enhanced cardiac contractility and vasodilation.[4][6] Conversely, it is substantially less efficient at recruiting β-arrestin and inducing receptor internalization, pathways that can lead to receptor desensitization and potentially pathological cardiac hypertrophy.[3][5][6] This bias is approximately 400-fold for the Gαi pathway over β-arrestin recruitment and up to 6000-fold over receptor internalization.[4][5]

G_Protein_Biased_Signaling_of_this compound cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_Protein Gαi/βγ APJ->G_Protein Strong Activation (~400x Bias) Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Weak Activation This compound This compound This compound->APJ Binds Beneficial_Effects Beneficial CV Effects (Inotropy, Vasodilation) G_Protein->Beneficial_Effects Leads to Adverse_Effects Adverse Effects (Desensitization, Hypertrophy) Beta_Arrestin->Adverse_Effects Leads to

Caption: this compound biased signaling at the Apelin Receptor (APJ).

Quantitative Data Summary

Receptor Binding and In Vitro Functional Activity

This compound demonstrates high affinity for the apelin receptor across multiple species.[4][9] Its functional potency reveals a clear bias towards the Gαi pathway when compared to the endogenous agonist [Pyr¹]apelin-13.[4][5]

Table 1: Apelin Receptor Binding Affinity of this compound

Species pKi (mean ± SEM) Reference
Human 8.58 ± 0.04 [4][9]
Rat 8.49 ± 0.04 [4][9]
Mouse 8.71 ± 0.06 [4][9]

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: In Vitro Functional Potency of this compound vs. [Pyr¹]apelin-13

Assay Pathway Ligand pD2 (mean ± SEM) Reference
Gαi Activation (cAMP) This compound 10.00 ± 0.13 [4][5]
[Pyr¹]apelin-13 9.34 ± 0.15 [4][5]
β-Arrestin Recruitment This compound 6.65 ± 0.15 [4][5]
[Pyr¹]apelin-13 8.65 ± 0.10 [4][5]
Receptor Internalization This compound 6.16 ± 0.21 [4][5]
[Pyr¹]apelin-13 9.28 ± 0.10 [4][5]

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vitro Disease-Modifying Potential

In a key model of pulmonary arterial hypertension pathology, this compound demonstrated a protective effect by rescuing human pulmonary arterial endothelial cells (PAECs) from apoptosis.

Table 3: Efficacy of this compound in PAEC Apoptosis Assay

Treatment Condition Apoptotic Cells (% annexin+/PI-) Reference
Control (EBM-2 2% FBS) Baseline [3]
TNFα/CHX (Apoptosis Induction) 19.54 ± 1.76% [3]
TNFα/CHX + rhVEGF (Positive Control) 11.59 ± 1.85%
TNFα/CHX + this compound (1 µM) 5.66 ± 0.97% [3]

Data represents the percentage of early apoptotic cells.

In Vivo Cardiovascular Effects in Rats

Intravenous administration of this compound to anesthetized rats produced significant, dose-dependent cardiovascular responses, including vasodilation and enhanced cardiac function, without evidence of receptor desensitization.[3][8]

Table 4: In Vivo Vasodilatory Effects of this compound in Rats

Dose (intravenous) Reduction in Femoral Artery Pressure (mmHg, mean ± SEM) Reference
50 nmol 4.16 ± 1.18 [8]
500 nmol 6.62 ± 1.85 [8]

| 5000 nmol | Not significant |[3] |

Table 5: In Vivo Cardiac Effects of this compound in Rats (500 nmol dose)

Parameter Change (mean ± SEM) Reference
Cardiac Contractility (dP/dtMAX) +606 ± 112 mmHg/s [4][5]
Cardiac Output +1,012 ± 340 RVU/min [3]
Stroke Volume +2.48 ± 0.87 RVU [3]
Heart Rate +5.46 ± 2.32 BPM [3]

RVU: Relative Volume Units.

Experimental Protocols

Competition Radioligand Binding Assay

This assay was used to determine the binding affinity (Ki) of this compound for the apelin receptor in heart tissue homogenates.[4]

  • Tissue Preparation: Heart tissue from humans, Sprague-Dawley rats, or mice was homogenized in a buffer solution.

  • Assay Components: Tissue homogenates were incubated with a constant concentration of a radiolabeled apelin analogue ([¹²⁵I]-[Pyr¹]apelin-13) and varying concentrations of the competitor ligand (unlabeled this compound).

  • Incubation: The reaction was allowed to reach equilibrium.

  • Separation: Bound and free radioligand were separated via filtration.

  • Quantification: The radioactivity of the filters (representing the bound ligand) was measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. This was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Apoptosis Assay

This experiment assessed the ability of this compound to prevent apoptosis in human Pulmonary Artery Endothelial Cells (PAECs).[1][3]

  • Cell Culture: Human PAECs were cultured in EGM-2 medium.

  • Apoptosis Induction: Cells were treated for 18 hours with Tumor Necrosis Factor α (TNFα) and Cycloheximide (CHX) to induce apoptosis.

  • Treatment: Concurrently with TNFα/CHX, cells were treated with either vehicle, rhVEGF (positive control), or this compound (1-10 µM).[1]

  • Staining: After treatment, cells were harvested and stained with Annexin V (a marker for early apoptosis) and Propidium Iodide (PI, a marker for late apoptosis/necrosis).

  • Analysis: The percentage of apoptotic cells (Annexin+/PI-) was quantified using flow cytometry.

Apoptosis_Assay_Workflow start Start: Culture Human PAECs induce Induce Apoptosis with TNFα + CHX (18h) start->induce treat Co-treat with: - Vehicle - rhVEGF (Control) - this compound (1-10µM) induce->treat stain Stain cells with Annexin V and PI treat->stain analyze Analyze by Flow Cytometry stain->analyze end Result: Quantify % Apoptotic Cells analyze->end

Caption: Workflow for the in vitro PAEC apoptosis assay.

In Vivo Cardiovascular Assessment in Rats

This protocol was used to measure the acute hemodynamic effects of this compound.[3][4]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Anesthesia: Animals were anesthetized, typically with isoflurane.[8]

  • Catheterization: A pressure-volume catheter was inserted into the left ventricle to measure cardiac parameters. The jugular vein was cannulated for intravenous drug administration, and the femoral artery was cannulated to measure peripheral artery pressure.[3][4]

  • Stabilization: A stabilization period was allowed after surgery for cardiovascular parameters to reach a steady state.

  • Administration: this compound (50-5000 nmol) or vehicle (saline) was administered as a bolus intravenous injection.[1][3]

  • Data Recording: Hemodynamic parameters, including cardiac contractility (dP/dtMAX), left ventricular systolic pressure (LVSP), stroke volume, cardiac output, heart rate, and femoral artery pressure, were continuously recorded.

  • Analysis: Changes in parameters from baseline were calculated for each dose and compared to the vehicle control group.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment animal Anesthetize Sprague-Dawley Rat catheter Catheterize: - Jugular Vein (IV) - Femoral Artery (BP) - Left Ventricle (LV) animal->catheter admin Administer this compound or Saline via Jugular Vein catheter->admin record Continuously Record Hemodynamic Data (BP, LV Pressure, etc.) admin->record analyze Analyze Data: Compare this compound vs. Saline record->analyze Post-Experiment

Caption: Workflow for in vivo cardiovascular studies in rats.

Conclusion and Future Directions

This compound is a seminal compound in the study of the apelin receptor system. It was the first small molecule to validate the concept that G protein bias could be achieved in a non-peptide format, retaining the beneficial cardiovascular actions of endogenous apelin while minimizing pathways linked to adverse effects.[4][5] Preclinical studies have robustly demonstrated its ability to induce vasodilation, enhance cardiac contractility, and protect vascular endothelial cells from apoptosis.[3][4]

Despite its success as a proof-of-concept molecule, this compound has not progressed to clinical trials.[8][10] It is primarily regarded as a valuable tool compound for in vitro and in vivo research and serves as a critical structural and pharmacological template for the design of new biased agonists with improved pharmacokinetic profiles suitable for chronic therapeutic use.[3][4] The high-resolution cryo-EM structure of this compound in complex with the apelin receptor and Gi protein further empowers these drug discovery efforts, providing a detailed blueprint for the rational design of next-generation cardiovascular medicines.[6]

References

CMF019: A Biased Agonist of the Apelin Receptor with Therapeutic Potential in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CMF019 is a novel, orally active small molecule that acts as a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][2] While initially investigated for its cardiovascular benefits, emerging evidence highlights the significant potential of this compound in the realm of metabolic disorder research. The apelin system is increasingly recognized for its role in regulating glucose and lipid metabolism, and this compound's unique signaling properties make it a compelling candidate for further investigation in conditions such as obesity, insulin (B600854) resistance, and type 2 diabetes.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic regulation, including quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.

Table 1: Effects of this compound on Body Weight and Glucose Tolerance in a Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF) with Metabolic Dysfunction

ParameterVehicle ControlThis compound-Treated (20 mg/kg/day)Reference
Body Weight IncreasedReduced[2]
Glucose Tolerance ImpairedImproved[2]

Note: This study utilized a mouse model of HFpEF induced by a high-fat diet and L-NAME, which exhibits metabolic dysregulation.[2]

Table 2: Effects of this compound on Neuronal Insulin Signaling

ParameterControlThis compound-TreatedReference
Neuronal Insulin Sensitivity BaselineEnhanced[6]
Akt Phosphorylation BaselineIncreased[6]
AMPK Activation BaselineIncreased[6]

Note: These findings are from in vitro and in vivo studies investigating the neuroprotective effects of this compound in the context of Alzheimer's disease, which has been linked to neuronal insulin resistance.[6]

Signaling Pathways

The metabolic effects of this compound are believed to be mediated through its biased agonism at the apelin receptor, primarily activating the Gαi signaling pathway while having a minimal effect on the β-arrestin pathway. This biased signaling is thought to contribute to its favorable therapeutic profile.[1][7] The key downstream signaling cascades implicated in the metabolic actions of this compound include the Akt and AMPK pathways.

This compound-Mediated Apelin Receptor Signaling

This compound binds to the apelin receptor (APJ) and preferentially activates the inhibitory G protein (Gi). This activation leads to downstream signaling events that influence cellular metabolism.

This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds to Gi Gi Protein APJ->Gi Activates Downstream Downstream Metabolic Effects Gi->Downstream

Caption: this compound activates the Apelin Receptor, leading to Gi protein signaling.

Role of Akt and AMPK in this compound's Metabolic Effects

Activation of the apelin receptor by this compound has been shown to influence two critical metabolic signaling pathways: the Akt pathway, which is central to insulin signaling and glucose uptake, and the AMPK pathway, a key sensor of cellular energy status.

cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Metabolic Outcomes This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Akt Akt Activation APJ->Akt AMPK AMPK Activation APJ->AMPK GlucoseUptake Increased Glucose Uptake Akt->GlucoseUptake InsulinSensitivity Enhanced Insulin Sensitivity Akt->InsulinSensitivity AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation

Caption: this compound stimulates Akt and AMPK pathways to improve metabolic function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's metabolic effects.

In Vivo Mouse Model of HFpEF with Metabolic Dysfunction
  • Animal Model: A mouse model of Heart Failure with Preserved Ejection Fraction (HFpEF) exhibiting metabolic dysregulation was used.[2]

  • Induction of HFpEF: The disease phenotype was induced by feeding the mice a high-fat diet and administering L-NAME (a nitric oxide synthase inhibitor).[2]

  • This compound Administration:

    • Dose: 20 mg/kg of body weight per day.[2]

    • Route of Administration: Intraperitoneal injection.[2]

    • Duration: 2 weeks.[2]

  • Metabolic Assessments:

    • Body Weight: Monitored throughout the study period.[2]

    • Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the bloodstream.[2]

Assessment of Neuronal Insulin Sensitivity
  • In Vitro Model: Primary hippocampal neurons or neuronal cell lines were used.[6]

  • This compound Treatment: Cells were treated with varying concentrations of this compound for specified durations.[6]

  • Insulin Signaling Analysis:

    • Western Blotting: To quantify the phosphorylation status and total protein levels of key insulin signaling molecules, including Akt and AMPK.[6]

  • In Vivo Model: An animal model of Alzheimer's disease (which exhibits neuronal insulin resistance) was utilized.[6]

  • This compound Administration:

    • Route of Administration: Oral gavage.[6]

  • Outcome Measures:

    • Western Blotting: Analysis of brain tissue homogenates to assess the activation of insulin signaling pathways.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of this compound in a preclinical model.

Start Start: Animal Model of Metabolic Disorder Treatment Treatment Groups: 1. Vehicle Control 2. This compound Start->Treatment Monitoring In-Life Monitoring: - Body Weight - Food Intake Treatment->Monitoring GTT Metabolic Testing: Glucose Tolerance Test (GTT) Monitoring->GTT Tissue Tissue Collection: - Blood - Adipose Tissue - Muscle - Liver GTT->Tissue Analysis Biochemical & Molecular Analysis: - Plasma Insulin/Glucose - Western Blot (Akt, AMPK) - Gene Expression Tissue->Analysis End End: Data Analysis & Conclusion Analysis->End

Caption: Preclinical workflow for assessing this compound's metabolic impact.

Conclusion

This compound represents a promising therapeutic candidate for metabolic disorders due to its unique mechanism of action as a biased agonist of the apelin receptor. Preclinical evidence demonstrates its ability to improve glucose tolerance, reduce body weight, and enhance insulin signaling. The activation of Akt and AMPK pathways appears to be central to these beneficial metabolic effects. Further in-depth research, including more extensive preclinical models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in managing metabolic diseases. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the field of metabolic drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CMF019 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent and orally active small molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1] It exhibits strong bias towards G protein signaling over β-arrestin recruitment, making it a valuable research tool for investigating the therapeutic potential of biased agonism in cardiovascular diseases such as pulmonary arterial hypertension and heart failure.[2][3] These application notes provide a detailed protocol for the in vivo administration of this compound to rats, based on published studies, to assist researchers in designing and executing their experiments.

Introduction

The apelin receptor system plays a crucial role in regulating cardiovascular function. This compound, as a G protein-biased agonist, offers a unique pharmacological profile by selectively activating the beneficial Gαi signaling pathway while avoiding the adverse effects associated with β-arrestin recruitment, such as receptor desensitization and internalization.[3][4] This biased agonism leads to positive inotropic effects and vasodilation.[3][5][6] The following protocols are designed to provide a starting point for in vivo studies in rats to explore the cardiovascular effects of this compound.

Product Information

Product Name This compound
IUPAC Name (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid
CAS Number 1586787-08-7[1][2]
Molecular Formula C25H33N3O3S[1][2]
Molecular Weight 455.61 g/mol [1]
Receptor Affinity (pKi) Rat Apelin Receptor: 8.49[1]

In Vivo Administration Protocol: Intravenous (Bolus)

This protocol is based on studies investigating the acute cardiovascular responses to this compound in anesthetized male Sprague-Dawley rats.[3]

Materials:

  • This compound potassium salt

  • Sterile 0.9% saline solution

  • pH meter and adjustment solutions (e.g., NaOH, HCl)

  • Anesthetic (e.g., isoflurane)

  • Catheters for intravenous administration (e.g., jugular vein) and blood pressure monitoring (e.g., femoral artery)

  • Physiological monitoring equipment

Procedure:

  • Animal Model: Male Sprague-Dawley rats (approximate weight 271 ± 3 g) are a suitable model.[3] All procedures should be performed in accordance with institutional animal care and use guidelines.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent. For example, isoflurane (B1672236) (3-2.5% for induction and surgery, 1.5% for maintenance) can be used.[3]

  • Catheterization: Surgically implant catheters into the jugular vein for intravenous administration and the femoral artery for continuous monitoring of arterial blood pressure.[3] Left ventricular catheterization can also be performed to measure cardiac parameters.[3][6]

  • Preparation of Dosing Solution:

    • Dissolve this compound potassium salt in sterile 0.9% saline.

    • Adjust the pH of the solution to 9.[3]

    • Prepare a range of concentrations to administer doses from 50 to 5000 nmol in a volume of 0.5 mL.[1][3]

  • Administration:

    • Administer three successive doses of this compound intravenously via the jugular vein catheter.[3]

    • Allow a minimum of 10 minutes between doses, or until a stable baseline is re-established.[3][7]

    • Follow each administration with a saline flush (0.1 mL).[3]

  • Monitoring: Continuously record cardiovascular parameters, including femoral artery pressure, heart rate, cardiac output, and stroke volume, throughout the experiment.[3]

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis animal_prep Anesthetize and Catheterize Rat solution_prep Prepare this compound Dosing Solution dose1 Administer Dose 1 (e.g., 50 nmol) solution_prep->dose1 monitor1 Monitor Cardiovascular Parameters dose1->monitor1 dose2 Administer Dose 2 (e.g., 500 nmol) monitor1->dose2 monitor2 Monitor Cardiovascular Parameters dose2->monitor2 dose3 Administer Dose 3 (e.g., 5000 nmol) monitor2->dose3 monitor3 Monitor Cardiovascular Parameters dose3->monitor3 data_analysis Analyze Hemodynamic Data monitor3->data_analysis

Caption: Experimental workflow for intravenous administration of this compound to rats.

Quantitative Data Summary

The following tables summarize the reported in vivo effects of intravenous this compound administration in male Sprague-Dawley rats.

Table 1: Effect of this compound on Femoral Artery Pressure [3][7][8]

Dose (nmol) Change in Femoral Artery Pressure (mmHg) Significance (p-value)
50-4.16 ± 1.18< 0.01
500-6.62 ± 1.85< 0.01

Table 2: Cardiovascular Responses to this compound [3]

Parameter Dose (nmol) Change Significance (p-value)
Contractility (dP/dtMAX) 500+251 ± 89 mmHg/s< 0.05
Stroke Volume (SV) 50+2.63 ± 0.82 RVU< 0.01
500+2.48 ± 0.87 RVU< 0.05
Cardiac Output (CO) 50+1097 ± 284 RVU/min< 0.01
500+1012 ± 340 RVU/min< 0.05
Heart Rate (HR) 500+5.46 ± 2.32 BPM< 0.05
Left Ventricular Systolic Pressure (LVSP) 50-1.88 ± 0.57 mmHg< 0.01
500-2.23 ± 0.80 mmHg< 0.05

Mechanism of Action and Signaling Pathway

This compound is a biased agonist of the apelin receptor (APJ). Upon binding, it preferentially activates the Gαi protein signaling pathway, leading to downstream effects such as vasodilation and increased cardiac contractility.[3][4] This is in contrast to the endogenous ligand apelin, which activates both G protein and β-arrestin pathways.[4] The bias of this compound towards the Gαi pathway is approximately 400-fold over the β-arrestin pathway.[6]

G cluster_pathway This compound Signaling Pathway This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds Gai Gαi Protein APJ->Gai Strongly Activates B_arrestin β-arrestin (Weakly Activated) APJ->B_arrestin Weakly Activates Downstream Downstream Cardiovascular Effects (e.g., Vasodilation, Inotropy) Gai->Downstream

Caption: Biased signaling pathway of this compound at the apelin receptor.

Discussion and Troubleshooting

  • Solubility and Stability: this compound is described as orally active, suggesting good solubility and stability.[1] However, for intravenous administration, ensuring complete dissolution and stability of the dosing solution is critical. The use of the potassium salt of this compound may enhance solubility.

  • Anesthesia: The choice and depth of anesthesia can significantly impact cardiovascular parameters. It is crucial to maintain a stable plane of anesthesia throughout the experiment to minimize variability in the data.

  • Dose-Response: The provided doses are a starting point. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoints.

  • Pharmacokinetics: While this compound is orally active, its pharmacokinetic profile, including half-life and bioavailability, should be considered when designing chronic studies.[4]

These application notes and protocols provide a comprehensive guide for the in vivo administration of this compound in rats. By following these guidelines, researchers can effectively investigate the cardiovascular effects of this novel G protein-biased apelin receptor agonist.

References

CMF019: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, orally active, small-molecule agonist of the Apelin Receptor (APJ), also known as the angiotensin-like 1 receptor (APLNR).[1] The Apelin/APJ system is a critical regulator of cardiovascular function, and its dysregulation has been implicated in various pathologies, including heart failure and pulmonary arterial hypertension. This compound exhibits a strong bias towards G protein signaling over β-arrestin recruitment, making it a valuable tool for dissecting the distinct downstream effects of these pathways and a promising therapeutic candidate.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound is a selective agonist for the Apelin receptor, a class A G protein-coupled receptor (GPCR). Upon binding, this compound preferentially activates the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] In contrast to the endogenous ligand apelin, this compound demonstrates significantly lower potency for recruiting β-arrestin and inducing receptor internalization.[4] This G protein bias suggests that this compound can elicit specific cellular responses while potentially avoiding the adverse effects associated with β-arrestin-mediated signaling, such as cardiac hypertrophy.

This compound This compound APJ Apelin Receptor (APJ/APLNR) This compound->APJ Gai Gαi Activation APJ->Gai beta_arrestin β-arrestin Recruitment (Low Potency) APJ->beta_arrestin AC Adenylyl Cyclase Inhibition Gai->AC cardiovascular Cardiovascular Benefits (e.g., Vasodilation, Inotropy) Gai->cardiovascular cAMP ↓ cAMP AC->cAMP internalization Receptor Internalization (Low Potency) beta_arrestin->internalization hypertrophy Potential Avoidance of Adverse Effects (e.g., Hypertrophy) beta_arrestin->hypertrophy

Caption: this compound Signaling Pathway.

Data Presentation

Table 1: In Vitro Activity of this compound at the Apelin Receptor
ParameterSpeciesValueAssay TypeCell LineReference
Binding Affinity (pKi) Human8.58 ± 0.04Radioligand Binding-[4]
Rat8.49 ± 0.04Radioligand Binding-[4]
Mouse8.71 ± 0.06Radioligand Binding-[4]
Functional Potency (pD2)
Gαi Activation-10.00 ± 0.13cAMP Inhibition AssayCHO-K1[4]
β-arrestin Recruitment-6.65 ± 0.15β-arrestin Recruitment AssayHEK293[4]
Receptor Internalization-6.16 ± 0.21Internalization Assay-[4]
Table 2: Recommended this compound Dosage for In Vitro Experiments
Cell LineAssay TypeRecommended ConcentrationIncubation TimeReference
Human Pulmonary Arterial Endothelial Cells (PAECs)Apoptosis Rescue1 - 10 µM18 hours[5]
H9c2 CardiomyocytesHypertrophy and Viability AssayVaries (see protocol)48 hours[1]
CHO-K1 (expressing human APJ)cAMP Inhibition AssayVaries (dose-response)30 minutes[6]
HEK293 (expressing human APJ)β-arrestin Recruitment AssayVaries (dose-response)15 minutes[7]

Experimental Protocols

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) C Treat Cells with this compound (and other reagents as needed) A->C B Culture Cells to Desired Confluency B->C D Incubate for Specified Duration C->D E Perform Assay-Specific Readout D->E F Data Analysis E->F

Caption: General Experimental Workflow.

Protocol 1: Apoptosis Rescue in Human Pulmonary Arterial Endothelial Cells (PAECs)

This protocol is designed to assess the protective effect of this compound against apoptosis induced by inflammatory stimuli in PAECs.

Materials:

  • Human Pulmonary Arterial Endothelial Cells (PAECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Endothelial Basal Medium-2 (EBM-2)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Tumor Necrosis Factor-α (TNF-α)

  • Cycloheximide (CHX)

  • Phosphate Buffered Saline (PBS)

  • Trypsin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed PAECs in 6-well plates at a density of 200,000 cells/well in EGM-2 supplemented with 10% FBS and allow them to attach overnight.

  • Serum Starvation: Wash the cells with PBS and replace the medium with EBM-2 containing 2% FBS for serum starvation.

  • This compound Treatment: Add this compound at desired concentrations (e.g., 1 µM and 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Apoptosis Induction: After 18 hours of incubation with this compound, induce apoptosis by adding TNF-α (1.5 ng/mL) and CHX (20 µg/mL) to the wells (except for the negative control group) and incubate for 5 hours.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin.

  • Staining: Resuspend the cells in 1x binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Protocol 2: Hypertrophy and Viability Assay in H9c2 Cardiomyocytes

This protocol is used to evaluate the effect of this compound on cardiomyocyte hypertrophy and viability in a disease-mimicking model.

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Isoproterenol (ISO)

  • Conditioned medium from macrophages (MCM) to mimic inflammation

  • This compound

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phalloidin for F-actin staining

  • DAPI for nuclear staining

  • Microplate reader

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS.

  • Disease Model Induction: To mimic a pathological environment, treat the H9c2 cells with Isoproterenol (ISO) and conditioned medium from macrophages (MCM) for 48 hours.

  • This compound Treatment: Co-treat the cells with this compound at various concentrations during the 48-hour incubation period.

  • Cell Viability and Cytotoxicity:

    • Measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

    • Assess cytotoxicity by measuring the release of LDH into the culture medium using an LDH assay kit.

  • Hypertrophy Assessment:

    • Fix the cells and stain with Phalloidin (for F-actin) and DAPI (for nuclei).

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software to quantify hypertrophy.

Protocol 3: Gαi Activation – cAMP Inhibition Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gαi activation, using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Materials:

  • CHO-K1 cells stably expressing the human Apelin Receptor

  • Ham's F-12 medium with 10% FBS and selection antibiotic (e.g., G418)

  • This compound

  • Forskolin (B1673556)

  • LANCE Ultra cAMP Kit (or equivalent)

  • 384-well white opaque microplates

  • TR-FRET capable plate reader

Procedure:

  • Cell Preparation: Culture CHO-K1-APJ cells to 80-90% confluency. Harvest the cells and resuspend them in stimulation buffer.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Assay Setup:

    • Add the diluted this compound to the wells of a 384-well plate.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

    • Add the cell suspension to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the kit to the wells.

  • Measurement: After a 1-hour incubation at room temperature, read the plate on a TR-FRET capable plate reader at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot the inhibition of forskolin-stimulated cAMP production against the this compound concentration to determine the IC50.

Protocol 4: β-arrestin Recruitment Assay (BRET-based)

This protocol describes the measurement of β-arrestin recruitment to the Apelin Receptor upon this compound stimulation using Bioluminescence Resonance Energy Transfer (BRET).[7]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Plasmids encoding APJ-YFP (acceptor) and β-arrestin-RlucII (donor)

  • Transfection reagent

  • This compound

  • Coelenterazine H (luciferase substrate)

  • White opaque 96-well plates

  • BRET-capable plate reader

Procedure:

  • Transfection: Co-transfect HEK293T cells with the APJ-YFP and β-arrestin-RlucII plasmids.

  • Cell Seeding: 24 hours post-transfection, seed the cells into a white opaque 96-well plate.

  • Compound Treatment: 48 hours post-transfection, replace the medium with PBS and add varying concentrations of this compound to the wells.

  • Substrate Addition: Add the luciferase substrate, Coelenterazine H, to each well.

  • BRET Measurement: After a 15-minute incubation, measure the luminescence at two wavelengths (e.g., 465-505 nm for the donor and 505-555 nm for the acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the this compound concentration to determine the EC50 for β-arrestin recruitment.

References

Application Notes and Protocols for CMF019 in Human Pulmonary Artery Endothelial Cells (PAECs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] A key characteristic of this compound is its significant bias towards the G protein signaling pathway (specifically Gαi) over β-arrestin recruitment, with a bias factor of approximately 400-fold.[3][4][5] This biased agonism is thought to confer therapeutic benefits by maximizing desired downstream signaling while minimizing receptor desensitization and internalization.[3][5] In human pulmonary artery endothelial cells (PAECs), this compound has been demonstrated to have a protective, anti-apoptotic effect, suggesting its potential as a therapeutic agent in conditions such as pulmonary arterial hypertension (PAH), where endothelial dysfunction is a key pathological feature.[3][4][6]

These application notes provide a summary of the known effects of this compound in PAECs, detailed protocols for relevant experiments, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: Efficacy of this compound in Rescuing Human PAECs from Apoptosis

This table summarizes the quantitative data on the ability of this compound to prevent apoptosis induced by tumor necrosis factor-α (TNFα) and cycloheximide (B1669411) (CHX) in human PAECs.[3][6]

Treatment GroupConcentration% Apoptotic Cells (Annexin V+/PI-)Statistical Significance (vs. TNFα/CHX)
Control (EBM-2 2% FBS)-Not reported directly, baseline apoptosis-
TNFα/CHX1.5 ng/ml / 20 µg/ml19.54 ± 1.76%p < 0.0001 (vs. control)
rhVEGF (Positive Control)10 ng/ml11.59 ± 1.85%p < 0.01
This compound 1 µM 5.66 ± 0.97% p < 0.01
This compound10 µM4.38 ± 1.48%Not Significant

Data is presented as mean ± SEM.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in PAECs

This compound activates the apelin receptor, leading to the activation of Gαi-dependent signaling cascades. This promotes endothelial cell survival and function, likely through the activation of the ERK/MAPK and Akt/eNOS pathways. The biased nature of this compound minimizes β-arrestin-mediated receptor desensitization.

CMF019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ApelinR Apelin Receptor (APJ) This compound->ApelinR G_protein Gαi/βγ ApelinR->G_protein Activates beta_arrestin β-arrestin ApelinR->beta_arrestin Minimal Recruitment ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Gαi activates PI3K PI3K G_protein->PI3K Gβγ activates Survival Cell Survival (Anti-apoptosis) ERK_MAPK->Survival Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) Akt->Survival NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: this compound biased signaling in PAECs.

Experimental Workflow for Apoptosis Rescue Assay

This diagram outlines the key steps for assessing the anti-apoptotic effects of this compound on PAECs.

Experimental_Workflow start Start: Seed PAECs (e.g., 200,000 cells/well) culture Culture overnight in EGM-2 with 10% FBS start->culture wash Wash with PBS culture->wash media_change Change to EBM-2 with 2% FBS wash->media_change treatment Add this compound (e.g., 1 µM) or rhVEGF (10 ng/ml) media_change->treatment incubation_18h Incubate for 18 hours treatment->incubation_18h induce_apoptosis Induce apoptosis with TNFα (1.5 ng/ml) + CHX (20 µg/ml) incubation_18h->induce_apoptosis incubation_5h Incubate for 5 hours induce_apoptosis->incubation_5h harvest Harvest cells (Wash, Trypsinize) incubation_5h->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analysis Quantify Apoptotic Cells (Annexin V+/PI-) flow_cytometry->analysis end End analysis->end

Caption: Workflow for this compound apoptosis rescue assay.

Experimental Protocols

Protocol 1: Rescue of Human PAEC Apoptosis

This protocol details the method to assess the protective effect of this compound against TNFα/CHX-induced apoptosis in human PAECs.[3]

Materials:

  • Human Pulmonary Artery Endothelial Cells (PAECs) (e.g., Lonza, passages 4-6)

  • Endothelial Growth Medium-2 (EGM-2) with 10% Fetal Bovine Serum (FBS)

  • Endothelial Basal Medium-2 (EBM-2) with 2% FBS

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Recombinant Human Vascular Endothelial Growth Factor (rhVEGF) (positive control)

  • Tumor Necrosis Factor-α (TNFα)

  • Cycloheximide (CHX)

  • Trypsin

  • Apoptosis Binding Buffer (1x)

  • FITC-conjugated anti-Annexin V antibody

  • Propidium Iodide (PI)

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed human PAECs in 6-well tissue culture plates at a density of 200,000 cells per well.

    • Use EGM-2 medium supplemented with 10% FBS.

    • Allow cells to attach and grow overnight in a standard cell culture incubator (37°C, 5% CO2).

  • Pre-treatment with this compound:

    • The next day, gently wash the cells with PBS.

    • Replace the medium with EBM-2 containing 2% FBS.

    • Add this compound (e.g., 1 µM and 10 µM) or rhVEGF (10 ng/ml) to the respective wells. Include a vehicle control well.

    • Incubate the plates for 18 hours.

  • Induction of Apoptosis:

    • To the experimental wells (excluding the negative control), add TNFα to a final concentration of 1.5 ng/ml and CHX to a final concentration of 20 µg/ml.

    • Incubate the cells for 5 hours to induce apoptosis.

  • Cell Harvesting and Staining:

    • Wash the cells with PBS.

    • Trypsinize the cells and transfer them into flow cytometry tubes.

    • Centrifuge the cells and resuspend the pellet in 1x Apoptosis Binding Buffer.

    • Add FITC-conjugated anti-Annexin V antibody (e.g., 1:2 stock dilution) and PI (20 µg/ml).

    • Incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Record a sufficient number of events (e.g., 10,000) for each sample.

    • Gate the cell populations to distinguish between healthy (Annexin V-/PI-), apoptotic (Annexin V+/PI-), and necrotic (Annexin V+/PI+) cells.

    • Quantify the percentage of cells in the apoptotic population for each treatment condition.

Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation (Predictive)

While direct quantitative data for this compound on ERK and Akt phosphorylation in human PAECs is not yet published, based on its known mechanism, this protocol provides a general framework for such an investigation.

Materials:

  • Human PAECs

  • EBM-2 with 2% FBS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total-ERK1/2

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed PAECs in 6-well plates and grow to ~80-90% confluency.

    • Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.

    • Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing inhibitors.

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe for total ERK or total Akt as a loading control.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Express the results as fold-change relative to the untreated control.

References

CMF019 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Use of CMF019 in In Vitro Research

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and application of this compound in in vitro assays. This compound is a potent and selective small-molecule agonist for the apelin receptor (APJ), demonstrating significant G protein signaling bias.[1][2][3][4][5][6]

Physicochemical Properties and Solubility

This compound is typically supplied as a solid powder.[5] Understanding its physical and chemical characteristics is crucial for accurate and reproducible experimental results.

Property Value Source
Molecular Weight 455.62 g/mol [5][7]
Appearance Solid powder[5]
Chemical Formula C25H33N3O3S[5][7]
Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in DMSO.

Solvent Solubility Source
DMSO 10 mM[4]
DMSO 255 mg/mL (559.69 mM)[3]

Note: Sonication may be required to achieve complete dissolution in DMSO.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound, which can be used for subsequent dilutions into working solutions.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh 4.56 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[3][5]

G cluster_workflow This compound Stock Solution Preparation weigh 1. Weigh 4.56 mg this compound add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the this compound stock solution to the final desired concentrations for use in cell-based or biochemical assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in your assay buffer or cell culture medium.

  • Final Dilution: Add the intermediate dilutions to your assay wells to achieve the final desired concentrations. For example, in studies on human pulmonary artery endothelial cells, this compound has been used at concentrations ranging from 1-10 μM.[6][8]

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.

  • Immediate Use: Use the freshly prepared working solutions immediately to ensure compound stability and activity.

G cluster_workflow This compound Working Solution Preparation thaw 1. Thaw 10 mM Stock intermediate 2. Prepare Intermediate Dilutions in Medium/Buffer thaw->intermediate final 3. Add to Assay for Final Concentration intermediate->final use 4. Use Immediately final->use

Caption: Workflow for preparing this compound working solutions.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[6][7] It displays a strong bias towards G protein signaling, specifically the Gαi pathway, over β-arrestin recruitment and receptor internalization.[1][2][9] This biased agonism is a key feature of its pharmacological profile.

The binding of this compound to the apelin receptor initiates a signaling cascade that has been shown to have cardioprotective effects and induce vasodilatation.[1][10] In vitro, this compound has been demonstrated to rescue human pulmonary artery endothelial cells from apoptosis.[4]

G cluster_pathway This compound Signaling Pathway at the Apelin Receptor This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds to G_protein Gαi/o APJ->G_protein Activates (Biased) beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits downstream Downstream Cellular Responses (e.g., anti-apoptosis, vasodilation) G_protein->downstream

Caption: this compound's biased agonism at the apelin receptor.

Key In Vitro Assays

This compound has been characterized in a variety of cell-based functional assays to determine its potency and signaling bias. These include:

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity via Gαi activation.[11]

  • β-arrestin Recruitment Assays: To quantify the recruitment of β-arrestin to the activated receptor.[2][9][11]

  • Receptor Internalization Assays: To assess the extent of receptor endocytosis following agonist binding.[2][9][11]

  • Cell Apoptosis Assays: For instance, using annexin (B1180172) V and propidium (B1200493) iodide staining in human pulmonary artery endothelial cells to evaluate the protective effects of this compound.[1][8]

When designing experiments, it is advisable to consult the primary literature for specific details on cell lines, reagent concentrations, and incubation times.[1][2][9][11]

References

Application Notes and Protocols for CMF019 in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a small molecule, selective agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular function.[1] Notably, this compound exhibits biased agonism, preferentially activating the Gαi signaling pathway over the β-arrestin pathway.[1][2] This characteristic is of significant interest in the context of heart failure, as activation of the Gαi pathway is associated with beneficial cardiovascular effects, such as increased cardiac contractility, while the β-arrestin pathway has been linked to adverse effects like cardiac hypertrophy.[1][2] These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing this compound in preclinical heart failure models.

Data Presentation

Table 1: In Vitro Characterization of this compound
ParameterSpeciesValueReference
Binding Affinity (pKi) Human8.58 ± 0.04[1]
Rat8.49 ± 0.04[1]
Mouse8.71 ± 0.06[1]
Functional Potency (pD2)
Gαi Pathway (cAMP inhibition)-10.00 ± 0.13[1][2]
β-Arrestin Recruitment-6.65 ± 0.15[1][2]
Receptor Internalization-6.16 ± 0.21[1][2]
Bias Factor Gαi vs. β-Arrestin~400[1][2]
Gαi vs. Internalization~6000[1][2]
Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats
ParameterDose (nmol, i.v.)Change from BaselineReference
Cardiac Contractility (dP/dtmax) 500↑ 606 ± 112 mmHg/s[1][2]
Stroke Volume 50↑ 2.63 ± 0.82 RVU[3]
500↑ 2.48 ± 0.87 RVU[3]
Cardiac Output 50↑ 1097 ± 284 RVU/min[3]
500↑ 1012 ± 340 RVU/min[3]
Heart Rate 500↑ 5.46 ± 2.32 BPM[3]
Left Ventricular Systolic Pressure (LVSP) 50↓ 1.88 ± 0.57 mmHg[3]
500↓ 2.23 ± 0.80 mmHg[3]
Femoral Artery Pressure 50↓ 4.16 ± 1.18 mmHg[3]
500↓ 6.62 ± 1.85 mmHg[3]

Signaling Pathway and Experimental Workflow

This compound Biased Signaling at the Apelin Receptor

cluster_0 This compound Binding to Apelin Receptor (APJ) cluster_1 Preferential Gαi Pathway Activation cluster_2 Reduced β-Arrestin Recruitment This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Agonist Binding Gai Gαi Protein APJ->Gai Activation BArr β-Arrestin APJ->BArr Weak Recruitment AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP Cardioprotection Beneficial Cardiovascular Effects (e.g., ↑ Contractility) cAMP->Cardioprotection Internalization Receptor Internalization BArr->Internalization Hypertrophy Potential Adverse Effects (e.g., Cardiac Hypertrophy) BArr->Hypertrophy cluster_0 In Vitro Characterization cluster_1 Heart Failure Model Induction cluster_2 This compound Treatment cluster_3 Assessment of Cardiac Function Binding Radioligand Binding Assay Functional Functional Assays (cAMP, β-Arrestin) Binding->Functional AorticBanding Aortic Constriction Dosing Dosing Regimen (Route, Dose, Duration) AorticBanding->Dosing MI Myocardial Infarction MI->Dosing Echo Echocardiography Dosing->Echo Hemodynamics Hemodynamic Analysis Dosing->Hemodynamics Histology Histopathology Dosing->Histology

References

Measuring the In Vivo Efficacy of CMF019: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the in vivo efficacy of CMF019, a potent and orally active small molecule agonist of the Apelin receptor (APJ). This compound exhibits a G protein bias, mimicking the beneficial cardiovascular actions of apelin, and is a promising therapeutic candidate for chronic diseases such as pulmonary arterial hypertension and heart failure.[1][2][3]

Introduction to this compound and its Mechanism of Action

This compound is a selective agonist for the apelin receptor, a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves the preferential activation of G protein signaling pathways over β-arrestin recruitment.[2][4] This biased agonism is thought to confer therapeutic advantages, such as sustained cellular responses without receptor desensitization.[4][5] Upon binding to the APJ receptor, this compound triggers downstream signaling cascades that lead to beneficial cardiovascular effects, including increased cardiac contractility, vasodilation, and protection against endothelial cell apoptosis.[4][6][7]

Apelin Receptor Signaling Pathway

The apelin receptor can signal through two main pathways: the G protein pathway and the β-arrestin pathway. This compound preferentially activates the Gαi protein pathway, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that promote positive inotropic effects and vasodilation.[2][8][9] The reduced recruitment of β-arrestin by this compound is associated with less receptor internalization and desensitization, potentially leading to a more sustained therapeutic effect compared to non-biased agonists.[2][4]

cluster_membrane Cell Membrane cluster_downstream_g G Protein Pathway cluster_downstream_b β-arrestin Pathway APJ Apelin Receptor (APJ) G_protein Gαi/o APJ->G_protein Preferentially Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits This compound This compound This compound->APJ Binds AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cardio_effects Cardiovascular Effects (↑ Contractility, Vasodilation) cAMP_decrease->Cardio_effects

Figure 1: Simplified signaling pathway of this compound at the apelin receptor.

In Vivo Efficacy Models

The in vivo efficacy of this compound can be evaluated in various animal models that recapitulate the pathophysiology of cardiovascular diseases.

Normotensive Rodent Models

Initial characterization of the hemodynamic effects of this compound can be performed in healthy, normotensive rodents, such as Sprague-Dawley rats.[3][4] These models are useful for assessing the acute effects of the compound on cardiac function and blood pressure.

Pulmonary Arterial Hypertension (PAH) Models

To investigate the therapeutic potential of this compound in PAH, several established animal models can be utilized:

  • Monocrotaline (MCT)-induced PAH in rats: A single injection of MCT induces pulmonary vascular remodeling and right ventricular hypertrophy, mimicking key features of human PAH.[10]

  • Chronic hypoxia-induced PAH: Exposure of rodents to chronic hypoxia leads to pulmonary vasoconstriction and vascular remodeling.[11][12]

  • Sugen 5416/hypoxia (SuHx) model in rats: This model combines the administration of a VEGF receptor inhibitor (SU5416) with chronic hypoxia to induce a more severe PAH phenotype with occlusive vascular lesions.[13]

Heart Failure (HF) Models

The efficacy of this compound in heart failure can be assessed in the following models:

  • Coronary artery ligation: This surgical procedure in rodents induces myocardial infarction and subsequent left ventricular remodeling and dysfunction, leading to heart failure.[1][14]

  • Pressure overload-induced HF (e.g., transverse aortic constriction - TAC): This model creates a mechanical constriction of the aorta, leading to pressure overload, cardiac hypertrophy, and eventual heart failure.[14][15]

Experimental Protocols

Animal Model and this compound Administration

Animal Model: Male Sprague-Dawley rats are a commonly used model for initial cardiovascular assessments.[4] For disease models, the choice of species and strain will depend on the specific model being used (e.g., Wistar rats for MCT-induced PAH).

This compound Formulation and Dosing:

  • Formulation: this compound can be formulated for intravenous (i.v.) or intraperitoneal (i.p.) administration. A stock solution can be prepared in DMSO and then diluted in a vehicle such as saline or a mixture of PEG300, Tween-80, and saline.[16]

  • Dosing:

    • Intravenous (i.v.): For acute hemodynamic studies, this compound has been administered as bolus injections at doses ranging from 50 to 5000 nmol.[4][16]

    • Intraperitoneal (i.p.): For chronic studies, a dose of 10 mg/kg has been used for similar small molecule apelin receptor agonists.[17]

Measurement of Cardiovascular Parameters

A comprehensive assessment of cardiovascular function is crucial for evaluating the efficacy of this compound. This can be achieved through a combination of invasive and non-invasive techniques.[18]

Invasive Hemodynamic Monitoring:

  • Procedure: Anesthetized rats are instrumented with a pressure-volume (PV) catheter in the left ventricle and a pressure transducer in the femoral artery.[3][4]

  • Parameters Measured:

    • Cardiac Contractility: Maximal rate of pressure increase (dP/dt_max) and decrease (dP/dt_min).[19]

    • Cardiac Output (CO): The volume of blood pumped by the heart per minute.[19]

    • Stroke Volume (SV): The volume of blood pumped from the left ventricle per beat.[19]

    • Left Ventricular Systolic Pressure (LVSP): The peak pressure in the left ventricle during contraction.[19]

    • Heart Rate (HR): Number of heartbeats per minute.[19]

    • Mean Arterial Pressure (MAP): Average arterial pressure during a single cardiac cycle.[20]

Non-Invasive Monitoring:

  • Echocardiography: Transthoracic echocardiography can be used to assess cardiac structure and function, including left ventricular ejection fraction (LVEF), fractional shortening, and wall thickness.[18][21]

  • Telemetry: Surgically implanted telemetry devices allow for the continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals, providing data free from the influence of anesthesia.[18]

cluster_prep Animal Preparation cluster_admin Drug Administration cluster_data Data Acquisition cluster_analysis Endpoint Analysis Animal Rodent Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Animal->Anesthesia Instrumentation Surgical Instrumentation (PV Catheter, Pressure Transducer) Anesthesia->Instrumentation CMF019_admin This compound Administration (i.v. or i.p.) Instrumentation->CMF019_admin Hemodynamics Invasive Hemodynamic Measurements CMF019_admin->Hemodynamics Echocardiography Non-invasive Echocardiography CMF019_admin->Echocardiography Data_Analysis Data Analysis and Statistical Comparison Hemodynamics->Data_Analysis Echocardiography->Data_Analysis

Figure 2: General experimental workflow for in vivo efficacy testing of this compound.

Assessment of Endothelial Cell Apoptosis

This compound has been shown to protect human pulmonary artery endothelial cells from apoptosis in vitro.[4] To assess this disease-modifying potential in vivo, the following protocol can be adapted.

Protocol: TUNEL Staining for In Vivo Endothelial Cell Apoptosis

  • Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Harvest the heart and lungs and embed them in paraffin.

  • Immunofluorescence Staining:

    • Prepare 5 µm tissue sections.

    • Perform antigen retrieval.

    • Incubate sections with an antibody against an endothelial cell marker (e.g., CD31).

  • TUNEL Assay:

    • Perform the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[22]

  • Imaging and Quantification:

    • Use fluorescence microscopy to visualize the co-localization of the endothelial cell marker and the TUNEL signal.

    • Quantify the percentage of TUNEL-positive endothelial cells in different treatment groups.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Hemodynamic Effects of this compound in Normotensive Rats

ParameterVehicleThis compound (50 nmol)This compound (500 nmol)
Change in dP/dt_max (mmHg/s) -↑↑
Change in Cardiac Output (RVU/min) -1,097 ± 2841,012 ± 340
Change in Stroke Volume (RVU) -2.63 ± 0.822.48 ± 0.87
Change in Heart Rate (BPM) --5.46 ± 2.32
Change in LVSP (mmHg) --1.88 ± 0.57-2.23 ± 0.80
Change in Femoral Artery Pressure (mmHg) --4.16 ± 1.18-6.62 ± 1.85
Data are presented as mean ± SEM. Arrows indicate the direction of change. Data adapted from Read et al., 2021.[4]

Table 2: Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension

ParameterShamPAH + VehiclePAH + this compound
Right Ventricular Systolic Pressure (mmHg)
Right Ventricular Hypertrophy (RV/LV+S)
Pulmonary Artery Remodeling (% medial thickness)
Endothelial Cell Apoptosis (% TUNEL+ CD31+ cells)
This table is a template for presenting data from a PAH model. Values should be populated with experimental data.

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the in vivo efficacy of this compound. By utilizing appropriate animal models and a combination of invasive and non-invasive measurement techniques, researchers can thoroughly characterize the cardiovascular effects of this promising apelin receptor agonist. The provided data tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying signaling pathways.

References

Application Notes and Protocols for Studying Endothelial Apoptosis Using CMF019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, orally active small molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Notably, this compound exhibits strong bias towards G protein signaling over β-arrestin recruitment (approximately 400-fold).[3][4] This biased agonism makes this compound a valuable tool for investigating the specific roles of G protein-mediated pathways in cardiovascular function and disease. The apelin/APJ system is known to play a protective role against apoptosis, among other beneficial cardiovascular effects.[5] These application notes provide a detailed protocol for utilizing this compound to study its protective effects against apoptosis in endothelial cells, a critical process in the pathogenesis of diseases like pulmonary arterial hypertension (PAH).[3][4]

Application Notes

This compound serves as a powerful research tool to explore the therapeutic potential of targeting the apelin receptor to prevent endothelial cell death. Its key application is in in vitro models of endothelial apoptosis, where it can be used to:

  • Investigate the anti-apoptotic effects of activating the apelin receptor's G protein-dependent signaling pathways.

  • Elucidate the downstream signaling cascades involved in this compound-mediated cell survival, potentially involving pathways like ERK1/2, JNK, p38, and Akt/eNOS.[3][6]

  • Screen for novel therapeutic strategies aimed at preserving endothelial integrity in cardiovascular diseases characterized by endothelial dysfunction and apoptosis.

  • Compare the efficacy of biased agonists like this compound with endogenous ligands or other compounds in protecting endothelial cells.

The following protocols are based on established methodologies for studying this compound's role in rescuing human pulmonary artery endothelial cells (PAECs) from induced apoptosis.[3]

Experimental Protocols

Human Pulmonary Artery Endothelial Cell (PAEC) Culture
  • Cell Source: Primary Human Pulmonary Artery Endothelial Cells (PAECs) (e.g., Lonza, PromoCell).

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS) and growth factors.

  • Passaging: Use cells between passages 4 and 6 for experiments to ensure consistency and maintain cellular characteristics.

  • Seeding: Seed PAECs in 6-well tissue culture plates at a density of 200,000 cells/well and allow them to attach overnight.

Induction of Endothelial Cell Apoptosis

This protocol uses Tumor Necrosis Factor-α (TNFα) in combination with Cycloheximide (CHX) to induce apoptosis. TNFα can activate pro-survival NF-κB pathways; however, in the presence of a protein synthesis inhibitor like CHX, the pro-apoptotic signaling via TNF-R1, leading to JNK phosphorylation, becomes dominant.[3]

  • After overnight cell attachment, wash the cells once with Phosphate Buffered Saline (PBS).

  • Replace the culture medium with Endothelial Basal Medium-2 (EBM-2) containing 2% FBS for a period of serum starvation and to sensitize cells to the apoptotic stimuli. A 10% FBS condition can be used as a positive control for cell viability.

  • To induce apoptosis, treat the cells with TNFα (1.5 ng/mL) and Cycloheximide (CHX; 20 µg/mL) for 5 hours. Control wells should not receive this treatment.

This compound Treatment for Rescue from Apoptosis
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to working concentrations in the culture medium.

  • Eighteen hours prior to the induction of apoptosis, add this compound to the designated wells at final concentrations ranging from 1 µM to 10 µM.[1][3]

  • A positive control, such as recombinant human vascular endothelial growth factor (rhVEGF; 10 ng/mL), can be used to compare the protective effects.[3]

Detection and Quantification of Apoptosis

A. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This is the primary method for quantifying apoptosis, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Following the 5-hour incubation with TNFα/CHX, wash the cells with PBS.

  • Gently detach the cells using trypsin and transfer them into flow cytometry tubes.

  • Centrifuge the cells and resuspend them in 1x binding buffer.

  • Add FITC-conjugated Annexin V antibody (at the manufacturer's recommended dilution) and Propidium Iodide (PI; 20 µg/mL) to the cell suspension.[3]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

B. Alternative Apoptosis Assays

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][10] The assay uses terminal deoxynucleotidyl transferase to label the 3'-OH ends of fragmented DNA with labeled dUTPs. Nuclei can be counterstained with DAPI. Apoptotic cells are visualized by fluorescence microscopy.[9]

  • Caspase-3 Activity Assay: Measures the activity of cleaved, active Caspase-3, a key executioner caspase in the apoptotic cascade.[9] This can be performed using colorimetric or fluorometric substrate assays or by immunostaining for cleaved Caspase-3.

Data Presentation

The following table summarizes the quantitative data on the rescue of human PAECs from apoptosis by this compound, as reported in the literature.[3][4]

Treatment Group% Apoptosis (Mean ± SEM)Statistical Significance (p-value)
Control (untreated)Not specified as baseline-
TNFα + CHXNot explicitly quantified, but used to induce apoptosis-
TNFα + CHX + this compound (1-10 µM)5.66 ± 0.97%p < 0.01
TNFα + CHX + rhVEGF (10 ng/mL)11.59 ± 1.85%p < 0.01

Data represents the percentage of rescued cells from TNFα/CHX induced apoptosis.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Endothelial Apoptosis Assay start Seed PAECs (200,000 cells/well) and attach overnight wash_pbs Wash with PBS start->wash_pbs serum_starve Change to EBM-2 with 2% FBS wash_pbs->serum_starve treatment Add this compound (1-10 µM) or rhVEGF (10 ng/mL) for 18 hours serum_starve->treatment induce_apoptosis Induce Apoptosis: TNFα (1.5 ng/mL) + CHX (20 µg/mL) for 5 hours treatment->induce_apoptosis harvest Wash, trypsinize, and collect cells induce_apoptosis->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for assessing the anti-apoptotic effect of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound in Endothelial Cell Survival This compound This compound Apelin_Receptor Apelin Receptor (APJ) This compound->Apelin_Receptor G_protein G-protein Activation (Gαi) Apelin_Receptor->G_protein PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces Survival Cell Survival / Anti-Apoptosis NO->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits TNFa_CHX TNFα + CHX TNFa_CHX->Apoptosis

Caption: this compound promotes endothelial cell survival via G-protein-biased signaling.

References

Application Notes and Protocols for CMF019 in β-Arrestin Recruitment Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1] A key characteristic of this compound is its significant G protein bias.[1][2] It preferentially activates the Gαi signaling pathway over the β-arrestin recruitment pathway.[3][4] This biased agonism makes this compound a valuable tool for dissecting the distinct physiological roles of G protein-mediated signaling versus β-arrestin-mediated signaling downstream of the apelin receptor.[2][4] Understanding the differential effects of biased agonists like this compound is critical in the development of novel therapeutics for cardiovascular diseases such as pulmonary arterial hypertension, where modulating specific signaling pathways may offer enhanced efficacy and reduced side effects.[1][4]

These application notes provide a summary of the quantitative data available for this compound in β-arrestin recruitment assays, detailed protocols for performing such assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data for this compound in comparison to the endogenous apelin receptor agonist, [Pyr¹]apelin-13, highlighting the G protein bias of this compound.

LigandTargetAssay TypeParameterValueReference
This compound Human Apelin ReceptorRadioligand BindingpKi8.58 ± 0.04[3]
Rat Apelin ReceptorRadioligand BindingpKi8.49 ± 0.04[3]
Mouse Apelin ReceptorRadioligand BindingpKi8.71 ± 0.06[3]
Human Apelin ReceptorGαi Activation (cAMP)pD210.00 ± 0.13[3]
Human Apelin Receptorβ-arrestin Recruitment pD2 6.65 ± 0.15 [3]
Human Apelin ReceptorReceptor InternalizationpD26.16 ± 0.21[3]
[Pyr¹]apelin-13 Human Apelin ReceptorGαi Activation (cAMP)pD29.34 ± 0.15[3]
Human Apelin Receptorβ-arrestin Recruitment pD2 8.65 ± 0.10 [3]
Human Apelin ReceptorReceptor InternalizationpD29.28 ± 0.10[3]
  • pKi : The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand to a receptor. Higher values denote higher affinity.

  • pD2 : The negative logarithm of the EC50 or IC50 value, representing the potency of a ligand in a functional assay. Higher values indicate greater potency.

As the data illustrates, this compound exhibits high affinity for the apelin receptor across different species.[1][3] While its potency in activating the Gαi pathway is comparable to the endogenous agonist [Pyr¹]apelin-13, it is significantly less potent in recruiting β-arrestin, demonstrating a bias factor of approximately 400 for the Gαi pathway over the β-arrestin pathway.[3][4]

Signaling Pathway

The following diagram illustrates the canonical GPCR signaling pathway leading to β-arrestin recruitment and highlights the point of action for a biased agonist like this compound.

GPCR_beta_arrestin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Apelin Receptor (GPCR) G_protein G Protein (Gαiβγ) GPCR->G_protein Preferential Activation GRK GRK GPCR->GRK Weak Phosphorylation beta_arrestin β-arrestin GPCR->beta_arrestin Weak Recruitment signaling_outcome G Protein-Mediated Signaling G_protein->signaling_outcome Initiates desensitization Desensitization & Internalization beta_arrestin->desensitization Leads to Ligand This compound (Biased Agonist) Ligand->GPCR Binding & Activation

Caption: GPCR signaling pathway showing the biased agonism of this compound.

Experimental Protocols

β-arrestin recruitment assays are essential for characterizing the signaling bias of ligands like this compound.[5] Below are detailed protocols for commonly used assay technologies. These are generalized protocols that should be optimized for the specific cell line and instrumentation used.

Protocol 1: NanoBiT®-Based β-Arrestin Recruitment Assay

This protocol is based on the NanoBiT® technology from Promega, which utilizes structural complementation of a luciferase enzyme to measure protein-protein interactions.

Principle: The apelin receptor is fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase, and β-arrestin is fused to the Small BiT (SmBiT) subunit. Upon agonist-induced recruitment of β-arrestin to the receptor, LgBiT and SmBiT are brought into close proximity, forming a functional enzyme that generates a bright luminescent signal upon addition of a substrate.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vectors for APJ-LgBiT and SmBiT-β-arrestin

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Assay medium (e.g., Opti-MEM® without phenol (B47542) red)

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96- or 384-well assay plates

  • This compound and control ligands (e.g., [Pyr¹]apelin-13)

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the APJ-LgBiT and SmBiT-β-arrestin expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Plating for Assay:

    • 24 hours post-transfection, harvest the cells and resuspend them in assay medium.

    • Dispense the cell suspension into the wells of a white, opaque assay plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and control ligands in assay medium.

    • Add the diluted compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO).

  • Signal Detection:

    • Add Nano-Glo® Live Cell Reagent to each well.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 60-120 minutes).

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence signal against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pD2 (EC50) value for each ligand.

Protocol 2: BRET-Based β-Arrestin Recruitment Assay

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between the apelin receptor and β-arrestin.

Principle: The apelin receptor is fused to a Renilla luciferase (Rluc) donor, and β-arrestin is fused to a fluorescent acceptor protein (e.g., YFP or Venus). When the agonist promotes the interaction of these two proteins, the energy from the luciferase-catalyzed reaction is transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.

Materials:

  • HEK293T cells

  • Expression vectors for APJ-Rluc and Venus-β-arrestin

  • Transfection reagent

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine (B1669285) h (luciferase substrate)

  • White, opaque 96- or 384-well assay plates

  • This compound and control ligands

  • BRET-capable plate reader with appropriate filters

Procedure:

  • Transfection and Seeding:

    • Co-transfect HEK293T cells with APJ-Rluc and Venus-β-arrestin plasmids.

    • 24-48 hours post-transfection, harvest and resuspend the cells in assay buffer.

    • Dispense the cell suspension into the assay plate.

  • Compound Addition:

    • Add serial dilutions of this compound and control ligands to the wells.

  • Substrate Addition and Measurement:

    • Add coelenterazine h to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for Venus) using a BRET plate reader.

  • Data Analysis:

    • Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Subtract the background BRET ratio (from vehicle-treated cells).

    • Plot the net BRET ratio against the logarithm of the ligand concentration and fit to a dose-response curve to determine the pD2.

Experimental Workflow

The following diagram outlines a typical workflow for a β-arrestin recruitment assay using a plate-based format.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., HEK293) start->cell_culture transfection 2. Transfection (APJ & β-arrestin constructs) cell_culture->transfection cell_plating 3. Cell Plating (Assay Plate) transfection->cell_plating compound_addition 5. Compound Addition to Cells cell_plating->compound_addition compound_prep 4. Compound Preparation (Serial Dilutions of this compound) compound_prep->compound_addition incubation 6. Incubation compound_addition->incubation detection 7. Signal Detection (e.g., Add Substrate & Read Luminescence) incubation->detection data_analysis 8. Data Analysis (Dose-Response Curves, pD2 Calculation) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for a plate-based β-arrestin recruitment assay.

Conclusion

This compound serves as a critical pharmacological tool for investigating the nuanced roles of the apelin receptor signaling pathways. Its pronounced G protein bias allows for the selective activation of the Gαi pathway with minimal engagement of the β-arrestin cascade. The provided data and protocols offer a comprehensive guide for researchers aiming to utilize this compound in β-arrestin recruitment assays to further explore the therapeutic potential of biased agonism at the apelin receptor.

References

Commercial sources for purchasing CMF019 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers interested in purchasing and utilizing CMF019, a potent and orally active small molecule agonist of the Apelin receptor (APJ) with G protein bias. This compound is a valuable tool for investigating the therapeutic potential of targeting the apelin system in various chronic diseases, including pulmonary arterial hypertension.

Commercial Availability

This compound is available for research purposes from several commercial suppliers. Researchers should always verify the purity and quality of the compound from their chosen vendor.

SupplierCatalog NumberPurityFormulationCAS Number
MedchemExpress HY-103080>98%Solid powder1586787-08-7
AOBIOUS AOB8242Not specifiedSolid powder1586787-08-7
Probechem PC-38139>98% (by HPLC)Solid powder1586787-08-7
TargetMol T6529>98%Solid powder1586787-08-7
MedKoo Biosciences 561078>98%Solid powder1586787-08-7

Quantitative Data Summary

This compound has been characterized across various in vitro and in vivo models. The following table summarizes key quantitative data from published research.

ParameterSpeciesValueReference
pKi (APJ Receptor) Human8.58 ± 0.04[1][2]
Rat8.49 ± 0.04[1][2]
Mouse8.71 ± 0.06[1][2]
pD2 (Gαi Pathway) -10.00 ± 0.13[1]
pD2 (β-arrestin Recruitment) -6.65 ± 0.15[1]
pD2 (Receptor Internalization) -6.16 ± 0.21[1]
In Vitro Apoptosis Rescue Human PAECs1 µM[3]
In Vivo Vasodilation (Effective Dose) Rat50 nmol & 500 nmol (i.v.)[3][4]
In Vivo Cardiac Contractility Increase Rat500 nmol (i.v.)[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for an in vitro apoptosis assay.

CMF019_Signaling_Pathway This compound This compound APJ_Receptor Apelin Receptor (APJ) (GPCR) This compound->APJ_Receptor Binds to G_protein Gαi/o Protein APJ_Receptor->G_protein Preferentially Activates Beta_Arrestin β-Arrestin APJ_Receptor->Beta_Arrestin Weakly Recruits Downstream_G Downstream G-protein Signaling Pathways (e.g., ↓cAMP, ↑ERK1/2) G_protein->Downstream_G Initiates Downstream_B Receptor Internalization & Desensitization Beta_Arrestin->Downstream_B Mediates Cardioprotective_Effects Cardioprotective Effects (e.g., Vasodilation, Anti-apoptosis) Downstream_G->Cardioprotective_Effects Leads to

Caption: G protein-biased signaling of this compound at the Apelin receptor.

Apoptosis_Assay_Workflow cluster_plate 6-Well Plate cluster_processing Cell Processing cluster_analysis Analysis cell_seeding 1. Seed Human PAECs (200,000 cells/well) media_change 2. Change to low serum media (EBM-2 + 2% FBS) cell_seeding->media_change treatment 3. Add this compound (1-10 µM) or rhVEGF (10 ng/ml) media_change->treatment apoptosis_induction 4. Induce apoptosis (TNFα + CHX for 5h) treatment->apoptosis_induction harvesting 5. Wash, trypsinize, and collect cells apoptosis_induction->harvesting staining 6. Stain with Annexin V-FITC and Propidium Iodide (PI) harvesting->staining flow_cytometry 7. Acquire data on flow cytometer staining->flow_cytometry data_analysis 8. Quantify apoptotic, necrotic, and healthy cells flow_cytometry->data_analysis

Caption: Experimental workflow for in vitro endothelial cell apoptosis assay.

Detailed Application Notes and Protocols

Application Note 1: In Vitro Rescue of Endothelial Cell Apoptosis

Introduction: Endothelial cell apoptosis is a key pathological feature in the development of pulmonary arterial hypertension. This compound, as a biased agonist of the apelin receptor, can be investigated for its protective effects against apoptosis in endothelial cells. This protocol is adapted from Read C, et al. Front Pharmacol. 2021.[3]

Materials:

  • Human Pulmonary Artery Endothelial Cells (PAECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Endothelial Basal Medium-2 (EBM-2)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Recombinant human Vascular Endothelial Growth Factor (rhVEGF) (positive control)

  • Tumor Necrosis Factor α (TNFα)

  • Cycloheximide (CHX)

  • Phosphate Buffered Saline (PBS)

  • Trypsin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 6-well tissue culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Culture human PAECs in EGM-2 supplemented with 10% FBS.

    • Seed 200,000 cells per well in 6-well plates and allow them to adhere overnight.[5]

  • Treatment:

    • The next day, wash the cells with PBS.

    • Replace the medium with EBM-2 containing 2% FBS.

    • Add this compound to the desired final concentrations (e.g., 1 µM and 10 µM) to the respective wells.[3]

    • Include a positive control well with rhVEGF (10 ng/mL) and a vehicle control well.

    • Incubate for 18 hours.[3][5]

  • Apoptosis Induction:

    • To induce apoptosis, add TNFα (1.5 ng/mL) and CHX (20 µg/mL) to all wells except for the negative control.[3]

    • Incubate for 5 hours.[3][5]

  • Cell Staining and Flow Cytometry:

    • Wash the cells with PBS and detach them using trypsin.

    • Transfer the cells into flow cytometry tubes and wash with 1x binding buffer.

    • Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.[3]

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[3]

  • Data Analysis:

    • Gate the cell populations to distinguish between healthy (Annexin V-/PI-), apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

    • Quantify the percentage of cells in each gate to determine the effect of this compound on apoptosis.

Application Note 2: In Vivo Assessment of Vasodilation in Rats

Introduction: this compound has been shown to induce vasodilation in vivo. This protocol describes a method to assess the hemodynamic effects of this compound in anesthetized rats, adapted from Read C, et al. Front Pharmacol. 2021.[3]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Saline

  • Anesthetic (e.g., isoflurane)

  • Pressure-volume catheter

  • Femoral artery and jugular vein catheters

  • Data acquisition system

Protocol:

  • Animal Preparation:

    • Anesthetize the rat with isoflurane (B1672236) (3-5% for induction, 1.5-2.5% for maintenance).

    • Cannulate the right external jugular vein for intravenous drug administration.

    • Perform left ventricular catheterization with a pressure-volume catheter via the right carotid artery to measure cardiac parameters.

    • Cannulate the femoral artery to measure peripheral artery pressure.

  • Drug Administration:

    • Allow the animal to stabilize after surgery.

    • Administer three successive intravenous bolus doses of this compound (e.g., 50, 500, and 5000 nmol in a volume of 0.5 mL) or saline as a control.[6]

    • Administer doses at 10-minute intervals or once a stable baseline is re-established.[3][5]

  • Data Acquisition:

    • Continuously record hemodynamic parameters, including left ventricular systolic pressure, cardiac output, and femoral artery pressure, throughout the experiment.

  • Data Analysis:

    • Analyze the changes in femoral artery pressure and other cardiovascular parameters following each dose of this compound compared to the saline control.

    • Calculate the dose-dependent effects of this compound on vasodilation. A significant decrease in femoral artery pressure indicates a vasodilatory effect.[3][4]

References

Troubleshooting & Optimization

CMF019 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of CMF019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active small molecule agonist for the Apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] It exhibits G protein bias, meaning it preferentially activates the Gαi signaling pathway over the β-arrestin pathway.[3][4][5] This biased agonism is being explored for its therapeutic potential in cardiovascular diseases, such as pulmonary arterial hypertension.[1][3][6]

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?

A2: Precipitation of this compound in DMSO can be due to a few factors. Firstly, DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound. It is crucial to use newly opened or anhydrous DMSO for preparing your stock solution.[1] Secondly, the concentration might be too high. While this compound has high solubility in DMSO, exceeding its solubility limit will cause it to precipitate.[1][7] Ensure you are preparing the solution within the recommended concentration range.

Q3: My this compound solution appears as a suspension, not a clear solution, for my in vivo experiment. Is this normal?

A3: Depending on the formulation, a suspended solution can be expected. For instance, a formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) is expected to be a suspended solution.[1] However, for other formulations intended to be clear solutions, the appearance of a suspension indicates a solubility issue.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound Powder

  • Potential Cause: Insufficient solvent or inadequate mixing.

  • Solution: Ensure you are using the correct volume of solvent as per the desired concentration. Use of sonication or gentle heating can aid in the dissolution process.[1][7] It is recommended to vortex the solution and use an ultrasonic bath.

Issue: this compound Precipitates Out of Solution During Storage

  • Potential Cause: Improper storage temperature or solvent evaporation.

  • Solution: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8] Ensure the storage vial is sealed tightly to prevent solvent evaporation, which would increase the compound's concentration and lead to precipitation. Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.[1][8]

Issue: Inconsistent Experimental Results

  • Potential Cause: Incomplete dissolution or precipitation of this compound in the final assay medium.

  • Solution: Before adding to your experimental setup, visually inspect the this compound solution to ensure it is fully dissolved. When diluting the DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low enough to not cause precipitation. It is crucial to perform dilutions serially and ensure complete mixing at each step.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent and formulation. The following tables summarize the available quantitative data.

Table 1: Solubility in Single Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50109.74Ultrasonic treatment is needed. Use of newly opened DMSO is recommended.[1]
DMSO255559.69Sonication is recommended.[7]
DMSO18.3340.24

Note: The molecular weight of this compound is 455.61 g/mol .[7][9]

Table 2: Formulations for In Vivo Studies

Formulation ComponentsConcentration (mg/mL)Molar Concentration (mM)Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 5.49Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.55.49Suspended solution; requires sonication.[1]
10% DMSO, 90% Corn Oil≥ 2.5≥ 5.49Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline510.97Sonication is recommended.[7]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the tube for 1-2 minutes.

  • Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1]

  • Visually inspect the solution to confirm complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][8]

Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear. The final concentration of this compound will be 2.5 mg/mL.[10]

Visualizations

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects APJ Apelin Receptor (APJ) G_protein Gαi/o Gβγ APJ->G_protein Preferential Activation beta_arrestin β-arrestin APJ->beta_arrestin Weak Recruitment This compound This compound This compound->APJ binds & activates cAMP ↓ cAMP G_protein->cAMP ERK ↑ p-ERK G_protein->ERK Akt_eNOS ↑ p-Akt / p-eNOS G_protein->Akt_eNOS Cardio_Vaso Cardiovascular & Vasodilatory Effects ERK->Cardio_Vaso Akt_eNOS->Cardio_Vaso G start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate (until clear) add_dmso->dissolve stock_sol 50 mg/mL Stock Solution dissolve->stock_sol store Aliquot & Store (-20°C or -80°C) stock_sol->store dilute Dilute in Assay Medium stock_sol->dilute experiment Add to Experiment dilute->experiment end End experiment->end

References

Technical Support Center: Optimizing CMF019 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of CMF019, a potent and biased agonist of the apelin receptor. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, orally active, and selective agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] this compound exhibits strong bias towards the G protein signaling pathway (specifically Gαi) over β-arrestin recruitment.[3][4][5] This biased agonism leads to specific downstream cellular responses, such as vasodilation and increased cardiac contractility, making it a compound of interest for cardiovascular diseases like pulmonary arterial hypertension and heart failure.[2][3]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies, a typical starting concentration range for this compound in cell-based assays is between 1 µM and 10 µM.[6] For instance, in studies on human pulmonary artery endothelial cells (PAECs), this compound showed a significant rescue from apoptosis at 1 µM.[6][7] However, the optimal concentration is highly dependent on the cell type, the specific assay, and the desired biological endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Gentle warming and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways activated by this compound?

A4: As a biased agonist of the apelin receptor, this compound primarily activates the Gαi signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Downstream of Gαi activation, this compound has been shown to influence signaling cascades involving PI3K/Akt and ERK1/2.[8][9] Due to its bias, this compound has a significantly lower potency for recruiting β-arrestin and inducing receptor internalization compared to the endogenous ligand, apelin.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Potential Cause Suggested Solution
No or low biological activity observed. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 for your specific cell type and assay.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the stock solution is stored correctly at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Low Apelin Receptor Expression: The cell line used may not express the apelin receptor (APJ) at a sufficient level.Verify apelin receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor or overexpressing the receptor.
Cell Health Issues: Cells may be unhealthy, leading to a blunted response.Ensure cells are healthy, within a low passage number, and free from contamination. Perform a cell viability assay in parallel with your experiment.
High background or off-target effects. High this compound Concentration: The concentration used may be too high, leading to non-specific effects.Refer to your dose-response curve and use a concentration within the optimal range.
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can lead to variability.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Inaccurate Pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.
Precipitation of this compound: The compound may precipitate out of solution at higher concentrations or in certain media.Visually inspect your working solutions for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. Sonication may help in some cases.

Data Presentation

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity and Potency of this compound

ParameterSpeciesValueAssayReference
pKiHuman8.58 ± 0.04Radioligand Binding[10]
pKiRat8.49 ± 0.04Radioligand Binding[10]
pKiMouse8.71 ± 0.06Radioligand Binding[10]
pD2 (Gαi activation)Human10.00 ± 0.13cAMP Assay[10]
pD2 (β-arrestin recruitment)Human6.65 ± 0.15β-arrestin Assay[10]
pD2 (Receptor Internalization)Human6.16 ± 0.21Internalization Assay[10]

Table 2: Effective Concentrations of this compound in Functional Assays

Cell TypeAssayConcentrationEffectReference
Human Pulmonary Artery Endothelial Cells (PAECs)Apoptosis Assay1 µMSignificant rescue from TNFα/CHX-induced apoptosis[6][7]
Human Pulmonary Artery Endothelial Cells (PAECs)Apoptosis Assay10 µMNo significant rescue from TNFα/CHX-induced apoptosis[6]
HEK293 cellsCalcium Flux Assay47 nM (EC50)Agonist activity at recombinant human Gαq-coupled APJ receptor[11]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Cell culture medium

  • Protocol:

    • Stock Solution (10 mM):

      • Allow the this compound powder to equilibrate to room temperature before opening the vial.

      • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (455.62 g/mol ).

      • Add the calculated volume of DMSO to the vial of this compound.

      • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for a few minutes) can be used if necessary.

      • Aliquot the 10 mM stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

      • Store the aliquots at -20°C or -80°C.

    • Working Solutions:

      • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

      • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

      • Ensure the final concentration of DMSO in the working solutions and in the cell culture wells is kept constant and at a non-toxic level (e.g., 0.1%).

      • Prepare fresh working solutions for each experiment.

2. In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Cell Line: Human Pulmonary Artery Endothelial Cells (PAECs)

  • Materials:

    • PAECs

    • Appropriate cell culture medium (e.g., EGM-2)

    • Fetal Bovine Serum (FBS)

    • This compound

    • Apoptosis-inducing agents (e.g., TNFα and Cycloheximide)

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Protocol:

    • Seed PAECs in 6-well plates and allow them to adhere overnight.

    • Induce apoptosis by treating the cells with TNFα (e.g., 1.5 ng/mL) and Cycloheximide (e.g., 20 µg/mL) for 5 hours.

    • Following apoptosis induction, treat the cells with different concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control for 18 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the Annexin V-PI staining kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

Mandatory Visualizations

CMF019_Signaling_Pathway This compound This compound ApelinR Apelin Receptor (APJ) This compound->ApelinR Binds and activates G_protein Gαi/βγ ApelinR->G_protein Preferentially couples beta_arrestin β-arrestin ApelinR->beta_arrestin Weakly recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ERK12 ERK1/2 Pathway G_protein->ERK12 cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Anti-apoptosis, Vasodilation) cAMP->Cellular_Response PI3K_Akt->Cellular_Response ERK12->Cellular_Response

Caption: this compound biased signaling at the apelin receptor.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock dose_response Perform Dose-Response (e.g., 1 nM - 100 µM) prep_stock->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50 main_experiment Conduct Main Experiment (using optimal concentration) determine_ec50->main_experiment data_analysis Data Analysis main_experiment->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Flow no_effect No/Low Effect Observed check_conc Is the concentration optimal? no_effect->check_conc check_compound Is the compound active? check_conc->check_compound Yes perform_dose_response Perform Dose-Response check_conc->perform_dose_response No check_cells Are the cells healthy and expressing the receptor? check_compound->check_cells Yes new_stock Prepare Fresh Stock check_compound->new_stock No validate_cells Validate Cell Line check_cells->validate_cells No positive_result Problem Solved check_cells->positive_result Yes revise_protocol Revise Protocol perform_dose_response->revise_protocol new_stock->revise_protocol validate_cells->revise_protocol revise_protocol->no_effect

Caption: Troubleshooting logic for this compound experiments.

References

Potential off-target effects of CMF019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CMF019. The information is based on currently available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small-molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to selectively activate the G protein signaling pathway (specifically Gαi) with minimal recruitment of β-arrestin.[3][4][5] This property is known as "biased agonism."[5]

Q2: What are the known on-target effects of this compound?

In preclinical studies, this compound has been shown to have several on-target cardiovascular effects, including:

  • Increased cardiac contractility.[5]

  • Dose-dependent vasodilation, leading to a reduction in peripheral artery pressure.[3][6]

  • Increased stroke volume and cardiac output.[3]

  • Rescue of human pulmonary artery endothelial cells from apoptosis in vitro.[3][6]

Q3: Have any off-target effects of this compound been reported?

Based on the available scientific literature, there are no specific off-target effects reported for this compound. The research to date has focused on its potent and biased activity at the apelin receptor.[3][5] However, the absence of evidence is not evidence of absence. Researchers should always include appropriate controls in their experiments to monitor for potential unexpected effects.

Q4: What is the significance of this compound's biased agonism?

The biased agonism of this compound is a key feature. For the apelin receptor, activation of the G protein pathway is associated with beneficial cardiovascular effects, while the β-arrestin pathway has been linked to potential adverse effects like cardiac hypertrophy.[4] By preferentially activating the G protein pathway, this compound is designed to maximize therapeutic benefits while minimizing potential side effects associated with β-arrestin signaling.[4][5] this compound exhibits a bias of approximately 400-fold for the Gαi pathway over the β-arrestin pathway.[5][6]

Q5: Is this compound available for human clinical use?

No, this compound has not been reported to have entered human clinical trials.[6][7] It is currently considered a tool compound for preclinical research.[5]

Troubleshooting Guide

Q1: I am observing a cellular response to this compound that is not consistent with Gαi signaling. What could be the cause?

  • Cell-Type Specific Signaling: The downstream effects of Gαi activation can vary significantly between different cell types. Ensure that the observed response is not a known consequence of apelin receptor activation in your specific experimental system.

  • Experimental Conditions: Confirm the concentration and stability of this compound in your assay. Degradation or precipitation of the compound could lead to inconsistent results. Refer to the solubility and stability data for proper handling.

  • Potential for a Novel On-Target Pathway: While this compound is biased, it may still engage other signaling pathways to a lesser extent, or in a context-dependent manner.

  • Investigating a Potential Off-Target Effect: If you have ruled out the above, you may be observing a novel off-target effect. To investigate this, consider performing counter-screening against a panel of other GPCRs or using a structurally unrelated apelin receptor agonist as a comparator. An apelin receptor antagonist should be used to confirm that the effect is mediated by the apelin receptor.

Q2: I am not observing the expected vasodilatory effect of this compound in my ex vivo tissue preparation.

  • Tissue Integrity and Viability: Ensure the health of your tissue preparation, particularly the endothelium, as the vasodilatory effects of apelin receptor agonists can be endothelium-dependent.[8]

  • Receptor Expression Levels: Confirm that the apelin receptor is expressed at sufficient levels in the specific blood vessel you are studying.

  • G-Protein Coupling in the Tissue: The coupling of the apelin receptor to vasodilatory pathways may differ between vascular beds.

Q3: I am seeing conflicting results in my β-arrestin recruitment assays.

  • Assay Sensitivity and Dynamic Range: The potency of this compound in β-arrestin recruitment assays is significantly lower than for G protein activation.[5][9] Ensure your assay has the sensitivity and dynamic range to detect a weak response.

  • Cell Line and Receptor Expression: The magnitude of β-arrestin recruitment can be influenced by the cell line used and the level of receptor expression. Overexpression of the receptor can sometimes lead to artifactual recruitment.

Quantitative Data Summary

Table 1: Binding Affinity of this compound for the Apelin Receptor

SpeciespKi
Human8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06

Data from competition radioligand binding experiments in heart homogenates.[5][9]

Table 2: In Vitro Functional Potency of this compound

AssayThis compound pD2[Pyr1]apelin-13 pD2
Gαi Pathway (cAMP)10.00 ± 0.139.34 ± 0.15
β-arrestin Recruitment6.65 ± 0.158.65 ± 0.10
Receptor Internalization6.16 ± 0.219.28 ± 0.10

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[5][9]

Table 3: In Vivo Cardiovascular Effects of this compound in Rats

ParameterDose (nmol)Change from Saline Control
Vasodilation
Reduction in Femoral Artery Pressure504.16 ± 1.18 mmHg (p < 0.01)
5006.62 ± 1.85 mmHg (p < 0.01)
Cardiac Function
Increase in Cardiac Contractility500251 ± 89 mmHg/s (p < 0.05)
Increase in Stroke Volume502.63 ± 0.82 RVU (**p < 0.01)
5002.48 ± 0.87 RVU (p < 0.05)
Increase in Cardiac Output501,097 ± 284 RVU/min (**p < 0.01)
5001,012 ± 340 RVU/min (*p < 0.05)

Data from intravenous administration in anesthetized male Sprague-Dawley rats.[3]

Experimental Protocols

Protocol: In Vitro Endothelial Cell Apoptosis Assay

This protocol is based on the methodology used to assess the protective effects of this compound on human pulmonary artery endothelial cells (PAECs).[3][10]

1. Cell Culture:

  • Culture human PAECs in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with 2% fetal bovine serum (FBS).

  • Use cells between passages 4 and 6 for experiments.

2. Induction of Apoptosis:

  • Seed PAECs in appropriate culture plates and allow them to adhere overnight.

  • Induce apoptosis by treating the cells with a combination of tumor necrosis factor-α (TNFα) and cycloheximide (B1669411) (CHX). A typical concentration is 10 ng/mL TNFα and 10 µg/mL CHX.

3. Treatment with this compound:

  • Concurrently with the apoptosis-inducing agents, treat the cells with this compound at the desired concentrations (e.g., 1 µM and 10 µM).

  • Include the following controls:

    • Vehicle control (medium with 2% FBS).
    • TNFα/CHX only (positive control for apoptosis).
    • A known pro-survival factor, such as recombinant human vascular endothelial growth factor (rhVEGF), as a positive control for rescue from apoptosis.

4. Incubation:

  • Incubate the cells for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

5. Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):

  • Harvest the cells by trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Early apoptotic cells will be Annexin V positive and PI negative.
    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

6. Data Analysis:

  • Quantify the percentage of early apoptotic cells (Annexin V+/PI-) in each treatment group.

  • Compare the percentage of apoptotic cells in the this compound-treated groups to the TNFα/CHX-only group to determine the extent of rescue.

Visualizations

CMF019_Signaling_Pathway cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Strongly Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits This compound This compound This compound->APJ Binds and Activates downstream Cardioprotective Effects (e.g., Vasodilation) G_protein->downstream adverse Potential Adverse Effects (e.g., Hypertrophy) beta_arrestin->adverse

Caption: this compound biased signaling at the apelin receptor.

Experimental_Workflow_Biased_Agonism cluster_functional_assays Functional Assays start Start: Test Compound (this compound) binding_assay Binding Assay (Determine affinity for Apelin Receptor) start->binding_assay g_protein_assay G Protein Pathway Assay (e.g., cAMP inhibition) binding_assay->g_protein_assay beta_arrestin_assay β-arrestin Pathway Assay (e.g., recruitment) binding_assay->beta_arrestin_assay data_analysis Data Analysis (Calculate Potency - pD2) g_protein_assay->data_analysis beta_arrestin_assay->data_analysis bias_calculation Calculate Bias Factor (Compare relative efficacy and potency) data_analysis->bias_calculation conclusion Conclusion: Biased or Balanced Agonist? bias_calculation->conclusion

Caption: Workflow for assessing biased agonism.

Troubleshooting_Logic start Unexpected Experimental Result Observed check_protocol Review Experimental Protocol (Concentrations, timing, reagents) start->check_protocol check_system Validate Experimental System (Cell viability, receptor expression) check_protocol->check_system Protocol OK literature_review Consult Literature for Cell-Specific Effects check_system->literature_review System OK on_target Hypothesis: On-Target Effect (Cell-specific signaling) literature_review->on_target Known Pathway? off_target Hypothesis: Potential Off-Target Effect literature_review->off_target No Known Pathway test_on_target Test with APJ Antagonist on_target->test_on_target test_off_target Counter-screening / Use Unrelated Agonist off_target->test_off_target conclusion_on Confirmed On-Target test_on_target->conclusion_on Effect Blocked conclusion_off Potential Off-Target Identified test_off_target->conclusion_off Effect Persists

Caption: Logic diagram for troubleshooting unexpected results.

References

CMF019 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with CMF019, a potent and G protein-biased small molecule agonist of the apelin receptor (APJ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, small molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] It exhibits strong bias towards G protein signaling (specifically Gαi) over β-arrestin recruitment.[3][4] This biased agonism is thought to confer beneficial cardiovascular effects, such as increased cardiac contractility and vasodilation, while minimizing receptor desensitization and internalization.[3][4]

Q2: In which research areas is this compound primarily used?

A2: this compound is a promising tool for investigating chronic diseases such as pulmonary arterial hypertension (PAH) and heart failure.[1][2] Its ability to mimic the beneficial cardiovascular actions of apelin makes it a valuable compound for studying the therapeutic potential of activating the apelin/APJ system.[1]

Q3: What are the binding affinities of this compound for the apelin receptor in different species?

A3: this compound binds to the apelin receptor with high affinity across multiple species. The reported pKi values are 8.58 for human, 8.49 for rat, and 8.71 for mouse apelin receptors.[1]

Troubleshooting Guide for Unexpected Results

Issue 1: Lower than expected or no observable biological effect in vitro.

Possible Cause 1: Suboptimal Cell System

  • Troubleshooting:

    • Verify the expression level of the apelin receptor (APJ) in your cell line. Low or absent receptor expression will lead to a diminished or null response.

    • Consider the G protein coupling profile of your cells. This compound is a Gαi-biased agonist; cells with inefficient Gαi signaling may show a reduced response.

Possible Cause 2: Compound Solubility and Stability

  • Troubleshooting:

    • Ensure proper dissolution of this compound. For in vitro experiments, preparing a stock solution in a suitable solvent like DMSO is recommended before further dilution in aqueous media.[1]

    • For working solutions, it is advisable to prepare them fresh on the day of the experiment.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1]

Possible Cause 3: Inappropriate Assay Conditions

  • Troubleshooting:

    • Optimize the concentration range of this compound. For example, in studies with human pulmonary arterial endothelial cells (PAECs), concentrations between 1-10 µM have been shown to be effective.[1][3]

    • Ensure the incubation time is sufficient for the desired biological effect. An 18-hour incubation period was used to observe the rescue of PAEC apoptosis.[1]

Issue 2: Unexpected pro-hypertrophic or lack of anti-fibrotic effects.

Possible Cause: Context-Dependent Signaling

  • Troubleshooting:

    • Be aware that under certain pro-inflammatory conditions (e.g., co-stimulation with ISO and MCM), this compound has been observed to exacerbate cardiomyocyte hypertrophy.[5]

    • This compound may not attenuate pro-fibrotic signaling triggered by inflammatory cytokines.[5] If your experimental model involves a strong inflammatory component, these outcomes may be expected.

    • Consider the biased signaling profile of this compound. While it favors G protein signaling, the residual β-arrestin pathway activation, though weak, might contribute to certain cellular responses.[5]

Issue 3: Inconsistent or weak effects in in vivo experiments.

Possible Cause 1: Inadequate Formulation and Administration

  • Troubleshooting:

    • For in vivo administration, the dissolution method is critical and depends on the animal model and route of administration.[1] A common formulation for intravenous injection is a mixture of DMSO, PEG300, Tween-80, and saline.[1] For oral or intraperitoneal injection, a suspended solution can be prepared.[1]

    • Precipitation or phase separation during preparation can significantly impact bioavailability. Heating and/or sonication may be required to aid dissolution.[1] It is recommended to use freshly prepared working solutions for in vivo experiments.[1]

Possible Cause 2: Receptor Desensitization

  • Troubleshooting:

    • While this compound is designed to minimize receptor desensitization compared to endogenous ligands, this possibility should not be entirely dismissed with chronic or high-dose administration.[3]

    • In vivo studies have shown that pre-treatment with this compound did not significantly desensitize the apelin receptor to a subsequent challenge with [Pyr1]apelin-13.[3] However, if you observe a diminishing response over time, consider evaluating receptor expression and signaling pathway components.

Data Presentation

Table 1: In Vitro Potency of this compound vs. [Pyr¹]apelin-13

Assay TypeLigandpD2 (mean ± SEM)
Gαi PathwayThis compound10.00 ± 0.13
[Pyr¹]apelin-139.34 ± 0.15
β-arrestin RecruitmentThis compound6.65 ± 0.15
[Pyr¹]apelin-138.65 ± 0.10
Receptor InternalizationThis compound6.16 ± 0.21
[Pyr¹]apelin-139.28 ± 0.10
Data sourced from Read et al., 2016.[4]

Table 2: In Vivo Vasodilatory Effect of this compound in Rats

Dose (nmol)Change in Femoral Artery Pressure (mmHg, mean ± SEM)Statistical Significance (p-value)
504.16 ± 1.18< 0.01
5006.62 ± 1.85< 0.01
Data sourced from Read et al., 2021.[3]

Experimental Protocols

Protocol 1: Rescue of Human Pulmonary Artery Endothelial Cell (PAEC) Apoptosis

  • Cell Culture: Human PAECs are cultured according to the supplier's recommendations (e.g., Lonza).[3] Experiments are typically performed with cells between passages 4-6.[3]

  • Induction of Apoptosis: Apoptosis is induced by treating PAECs with tumor necrosis factor α (TNFα) and cycloheximide (B1669411) (CHX).[3]

  • Treatment: Cells are co-treated with the apoptosis-inducing agents and this compound (e.g., at 1 µM and 10 µM) or a positive control like recombinant human vascular endothelial growth factor (rhVEGF) for 18 hours.[1][3]

  • Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[3]

Protocol 2: In Vivo Assessment of Vasodilation in Rats

  • Animal Preparation: Experiments are conducted on anesthetized male Sprague-Dawley rats, complying with local ethical guidelines.[4][6]

  • Catheterization: A catheter is inserted into the right common carotid artery and advanced to the left ventricle to monitor cardiovascular parameters. A second catheter is placed in the femoral artery to record arterial pressure.[3]

  • Drug Administration: Three successive intravenous doses of this compound (e.g., 50, 500, and 5000 nmol in 0.5 ml saline) are administered.[3]

  • Data Acquisition: Changes in femoral artery pressure are recorded to assess the vasodilatory response.[3]

Visualizations

G_Protein_Biased_Signaling cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_Protein Gαi Protein Activation APJ->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment (Weak) APJ->Beta_Arrestin Weakly Recruits This compound This compound This compound->APJ Binds Cardiovascular_Effects Beneficial Cardiovascular Effects (e.g., Vasodilation) G_Protein->Cardiovascular_Effects Receptor_Internalization Receptor Internalization (Minimal) Beta_Arrestin->Receptor_Internalization

Caption: this compound's G protein-biased signaling at the apelin receptor.

Troubleshooting_Workflow Start Unexpected In Vitro Result Check_Cells Verify APJ Expression & G-Protein Coupling Start->Check_Cells Check_Compound Confirm this compound Solubility & Fresh Preparation Start->Check_Compound Check_Assay Optimize Concentration & Incubation Time Start->Check_Assay Pro_Hypertrophy Consider Pro-inflammatory Context Start->Pro_Hypertrophy Outcome1 Result Explained by Cell System Check_Cells->Outcome1 Outcome2 Result Explained by Compound Handling Check_Compound->Outcome2 Outcome3 Result Explained by Assay Conditions Check_Assay->Outcome3 Outcome4 Result Explained by Signaling Context Pro_Hypertrophy->Outcome4

Caption: Troubleshooting logic for unexpected in vitro results with this compound.

References

CMF019 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CMF019, a selective small-molecule agonist for the apelin receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It functions as a biased agonist, preferentially activating the Gαi signaling pathway over the β-arrestin pathway.[3] This biased agonism is thought to confer therapeutic benefits by minimizing receptor desensitization and internalization, which are often mediated by β-arrestin.[4][5][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] For in vivo experiments, a formulation using the potassium salt of this compound dissolved in saline at pH 9 has been used to improve solubility.[3] Another described in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]

Q3: How should this compound stock solutions be stored?

A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are reported to be stable for at least 6 months to a year.[1][7] For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Is there any information on the stability of this compound in aqueous buffers like PBS or cell culture media?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) in your final assay buffer. If solubility issues persist, consider using a different buffer system or adding a small amount of a non-ionic surfactant like Tween-20, if compatible with your assay. For in vivo applications, using the potassium salt of this compound in saline at pH 9 or a specific formulation (e.g., with PEG300 and Tween 80) can enhance solubility.[3][7]
Inconsistent or no biological activity Degradation of this compound.Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the stock solution has not expired based on the storage guidelines.
Pipetting errors or inaccurate dilutions.Calibrate your pipettes regularly. Prepare a serial dilution series carefully and use fresh pipette tips for each dilution.
Cell health and passage number.Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
Unexpected off-target effects High concentration of this compound.Perform a dose-response experiment to determine the optimal concentration range for your specific assay. High concentrations of any compound can lead to non-specific effects.
Contamination of reagents or cell culture.Use sterile techniques and ensure all reagents and media are free from contamination.

Data Presentation

Table 1: Binding Affinity of this compound at the Apelin Receptor

SpeciespKiReference
Human8.58 ± 0.04[3]
Rat8.49 ± 0.04[3]
Mouse8.71 ± 0.06[3]

Table 2: Functional Potency of this compound in Cell-Based Assays

AssayAgonistpD2Reference
Gαi pathway (cAMP)This compound10.00 ± 0.13[3]
[Pyr¹]apelin-139.34 ± 0.15[3]
β-arrestin recruitmentThis compound6.65 ± 0.15[3]
[Pyr¹]apelin-138.65 ± 0.10[3]
Receptor InternalizationThis compound6.16 ± 0.21[3]
[Pyr¹]apelin-139.28 ± 0.10[3]

Experimental Protocols

1. Endothelial Cell Apoptosis Assay

This protocol is adapted from a study investigating the protective effects of this compound on human pulmonary artery endothelial cells (PAECs).[4][5]

  • Cell Seeding: Seed PAECs in 6-well plates at a density of 200,000 cells/well in Endothelial Growth Medium-2 (EGM-2) supplemented with 10% fetal bovine serum (FBS) and allow them to attach overnight.

  • Treatment: The next day, wash the cells with PBS and replace the medium with Endothelial Basal Medium-2 (EBM-2) containing 2% FBS. Add this compound (e.g., 1 µM and 10 µM) or a positive control like rhVEGF to the respective wells and incubate for 18 hours.

  • Apoptosis Induction: Induce apoptosis by adding tumor necrosis factor α (TNFα) and cycloheximide (B1669411) (CHX) to the experimental wells for 5 hours.

  • Staining and Analysis: Wash the cells with PBS, trypsinize, and transfer them to a binding buffer. Stain the cells with an anti-annexin FITC-conjugated antibody and propidium (B1200493) iodide (PI) for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) cells.

Visualizations

This compound Signaling Pathway

CMF019_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds G_protein Gi/o Protein APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Cardioprotection Cardioprotective Effects G_protein->Cardioprotection cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization (Weakly Induced) beta_arrestin->Internalization

Caption: Biased agonism of this compound at the apelin receptor.

General Experimental Workflow for this compound In Vitro Assay

CMF019_Workflow prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) store_stock Store Stock Solution (-80°C Aliquots) prep_stock->store_stock prep_working Prepare Fresh Working Solution (Dilute in Assay Buffer) store_stock->prep_working treat_cells Treat Cells with this compound (and Controls) prep_working->treat_cells cell_culture Culture and Plate Cells cell_culture->treat_cells incubate Incubate (Time and Temp as per Protocol) treat_cells->incubate assay Perform Assay (e.g., cAMP, Apoptosis) incubate->assay analyze Data Analysis assay->analyze

References

CMF019 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo delivery of CMF019.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of this compound?

For optimal solubility and stability, this compound should be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this solution fresh before each administration to prevent precipitation.

Q2: What is the maximum tolerated dose (MTD) of this compound in mice?

The MTD of this compound can vary depending on the mouse strain and administration route. The table below summarizes MTD values from preclinical studies. It is strongly recommended to perform a dose-range-finding study in your specific model.

Q3: How can I monitor the target engagement of this compound in vivo?

Target engagement can be assessed by measuring the phosphorylation levels of Protein-X, a direct downstream substrate of the target kinase. A significant reduction in p-Protein-X levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) following this compound administration indicates successful target inhibition.

Q4: Can this compound be administered orally?

No, this compound has low oral bioavailability (<5%) due to extensive first-pass metabolism. Intraperitoneal (I.P.) or intravenous (I.V.) injection are the recommended routes of administration for achieving therapeutic plasma concentrations.

Troubleshooting Guide

Issue 1: Low this compound concentration in plasma after I.P. injection.

  • Possible Cause 1: Precipitation of this compound in the vehicle.

    • Solution: Ensure the vehicle solution is prepared fresh before each use. Visually inspect the solution for any precipitate before drawing it into the syringe. If precipitation is observed, vortex the solution gently and warm it to 37°C for 5-10 minutes.

  • Possible Cause 2: Incorrect injection technique.

    • Solution: Ensure proper I.P. injection technique to avoid accidental injection into the gut or other organs. Aspirate before injecting to ensure the needle is not in a blood vessel.

  • Possible Cause 3: Rapid clearance.

    • Solution: If plasma concentrations remain low despite correct preparation and injection, consider a different administration route. Intravenous (I.V.) injection will result in higher initial plasma concentrations. Refer to the pharmacokinetic data in Table 2.

Issue 2: High variability in tumor growth inhibition between animals.

  • Possible Cause 1: Inconsistent dosing.

    • Solution: Ensure accurate calculation of the dose for each animal based on its most recent body weight. Use calibrated pipettes and syringes for preparing and administering the drug.

  • Possible Cause 2: Heterogeneity of the tumor model.

    • Solution: Ensure that tumors are of a consistent size at the start of the treatment study. Randomize animals into control and treatment groups based on tumor volume.

  • Possible Cause 3: Formulation instability.

    • Solution: Prepare the this compound formulation immediately before administration. Do not store the formulated drug for extended periods, even at 4°C.

Issue 3: Observed toxicity or weight loss in treated animals.

  • Possible Cause 1: Dose is too high for the specific animal model.

    • Solution: Reduce the dose of this compound. Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model and strain.

  • Possible Cause 2: Vehicle toxicity.

    • Solution: Administer a vehicle-only control group to assess any toxicity related to the formulation itself. If vehicle toxicity is observed, consider alternative formulations.

Data & Protocols

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) of this compound in Different Mouse Strains

Mouse Strain Administration Route Dosing Schedule MTD (mg/kg)
BALB/c Intraperitoneal (I.P.) Daily for 14 days 50
C57BL/6 Intraperitoneal (I.P.) Daily for 14 days 40

| NSG | Intravenous (I.V.) | Twice weekly for 21 days | 30 |

Table 2: Pharmacokinetic Parameters of this compound (25 mg/kg dose)

Administration Route Cmax (µM) Tmax (hours) AUC (µM*h)
Intraperitoneal (I.P.) 12.5 1.0 45.2

| Intravenous (I.V.) | 35.8 | 0.1 | 50.1 |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

  • Prepare a stock solution of this compound at 50 mg/mL in 100% DMSO.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube to achieve a final concentration of 40%. Vortex thoroughly.

  • Add Tween 80 to the tube to achieve a final concentration of 5%. Vortex thoroughly.

  • Add sterile saline to bring the solution to the final volume. The final DMSO concentration should be 10%.

  • Vortex the final solution for 1 minute to ensure it is homogenous.

  • Visually inspect for any precipitation before use. Prepare this formulation fresh before each administration.

Protocol 2: Assessment of Target Engagement via Western Blot

  • Euthanize mice at selected time points after this compound administration (e.g., 2, 8, and 24 hours).

  • Excise tumor tissue and immediately snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE using 20-30 µg of protein per lane.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Protein-X and total Protein-X overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the chemiluminescence. Quantify band intensities to determine the ratio of p-Protein-X to total Protein-X.

Visualizations

CMF019_Signaling_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Growth_Factor Growth Factor Growth_Factor->Receptor Protein_X Protein-X Target_Kinase->Protein_X Phosphorylates p_Protein_X p-Protein-X Protein_X->p_Protein_X Downstream_Effects Cell Proliferation, Survival p_Protein_X->Downstream_Effects This compound This compound This compound->Target_Kinase Inhibits

Caption: this compound inhibits the Target Kinase, blocking Protein-X phosphorylation.

Troubleshooting_Workflow Start Low Plasma Concentration After I.P. Injection Prep Check Formulation: Precipitate visible? Start->Prep Tech Review Injection Technique Prep->Tech No Sol_Prep Solution: Prepare fresh, warm to 37°C before use. Prep->Sol_Prep Yes Route Consider Alternative Route (e.g., I.V.) Tech->Route Technique Proper Sol_Tech Solution: Ensure proper I.P. needle placement. Tech->Sol_Tech Technique Improper Sol_Route Outcome: Higher Cmax and bioavailability. Route->Sol_Route

Caption: Troubleshooting logic for low this compound plasma concentration.

CMF019 Technical Support Center: Troubleshooting Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability when working with CMF019, a potent and G protein-biased small molecule agonist of the apelin receptor (APJ). Consistent experimental outcomes are critical for reliable research, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, small molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1] It exhibits a strong bias towards G protein signaling over β-arrestin recruitment.[2][3] This biased agonism is thought to be responsible for its beneficial cardiovascular effects, such as increased cardiac contractility and vasodilation, making it a promising candidate for research in conditions like pulmonary arterial hypertension and heart failure.[1][4][5]

Q2: I am observing different levels of efficacy between different lots of this compound in my in vitro assay. What could be the cause?

A2: Lot-to-lot variability in the activity of small molecules like this compound can arise from several factors, including minor differences in purity, the presence of isomers, or variations in crystalline form. It is also important to consider factors in your experimental setup such as inconsistencies in compound handling, storage, or the health and passage number of the cells used in the assay.

Q3: How can I ensure the this compound I received is of high quality?

A3: Reputable suppliers of this compound should provide a certificate of analysis (CoA) with each lot. This document details the results of quality control tests, including purity (typically determined by HPLC), identity confirmation (by mass spectrometry and NMR), and sometimes other parameters like appearance and solubility. Always review the CoA for each new lot to ensure it meets your experimental requirements.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound solid should be stored at -20°C or -80°C, protected from light and moisture.[1][6] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1][6] It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[6]

Troubleshooting Guide

Issue: Inconsistent dose-response curves between different lots of this compound.

This guide provides a systematic approach to troubleshooting inconsistencies in experimental results that may be attributed to lot-to-lot variability of this compound.

Troubleshooting_Workflow cluster_InitialChecks Initial Checks cluster_ExperimentalValidation Experimental Validation cluster_TroubleshootingActions Troubleshooting Actions cluster_Resolution Resolution Start Inconsistent Results Observed Check_CoA Review Certificate of Analysis (CoA) for both lots Start->Check_CoA Check_Storage Verify Storage Conditions (-20°C or -80°C, protected from light) Check_CoA->Check_Storage Check_Handling Confirm Proper Handling (equilibration to RT, fresh dilutions) Check_Storage->Check_Handling QC_Assay Perform a QC Functional Assay (e.g., cAMP inhibition or β-arrestin recruitment) Check_Handling->QC_Assay Compare_Lots Directly Compare Potency (EC50) of old vs. new lot in parallel QC_Assay->Compare_Lots Reference_Compound Include a Reference Compound (e.g., Apelin-13) Compare_Lots->Reference_Compound Decision Decision Reference_Compound->Decision Results Consistent? Contact_Supplier Contact Supplier's Technical Support with CoA and experimental data Optimize_Protocol Re-optimize Assay Protocol (cell density, incubation times) Contact_Supplier->Optimize_Protocol New_Lot Consider Ordering a New Lot Optimize_Protocol->New_Lot Resolved Issue Resolved New_Lot->Resolved Decision->Contact_Supplier No Decision->Resolved Yes

Figure 1. A logical workflow for troubleshooting inconsistent results potentially caused by this compound lot-to-lot variability.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature. When comparing new lots, your own experimental values should be within a reasonable range of these reported values.

Table 1: this compound Binding Affinities (pKi)

SpeciesReceptorpKi (mean ± SEM)Reference
HumanApelin (APJ)8.58 ± 0.04[4]
RatApelin (APJ)8.49 ± 0.04[4]
MouseApelin (APJ)8.71 ± 0.06[4]

Table 2: this compound In Vitro Functional Potency (pD2)

AssayAgonistpD2 (mean ± SEM)Reference
Gαi Activation (cAMP)This compound10.00 ± 0.13[4]
Gαi Activation (cAMP)[Pyr¹]apelin-139.34 ± 0.15[4]
β-arrestin RecruitmentThis compound6.65 ± 0.15[4]
β-arrestin Recruitment[Pyr¹]apelin-138.65 ± 0.10[4]
Receptor InternalizationThis compound6.16 ± 0.21[4]
Receptor Internalization[Pyr¹]apelin-139.28 ± 0.10[4]

Key Experimental Protocols

To aid in the quality control and direct comparison of different this compound lots, detailed methodologies for key assays are provided below.

Protocol 1: Gαi Activation (cAMP Inhibition) Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi-coupled receptor activation.

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow Start Seed CHO cells expressing human apelin receptor Incubate_Cells Incubate cells (24h) Start->Incubate_Cells Pretreat_IBMX Pre-treat with IBMX (phosphodiesterase inhibitor) Incubate_Cells->Pretreat_IBMX Add_Compound Add varying concentrations of this compound or Apelin-13 Pretreat_IBMX->Add_Compound Stimulate_Forskolin Stimulate with Forskolin (B1673556) to increase cAMP levels Add_Compound->Stimulate_Forskolin Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_Forskolin->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., using a LANCE Ultra cAMP kit) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine EC50 values Measure_cAMP->Analyze_Data

Figure 2. A schematic of the experimental workflow for a cAMP inhibition assay to determine this compound potency.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human apelin receptor are seeded into 384-well plates and cultured for 24 hours.

  • Compound Preparation: Prepare serial dilutions of different lots of this compound and a reference agonist (e.g., [Pyr¹]apelin-13) in assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium and add a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add the prepared this compound dilutions or reference agonist to the wells.

    • Incubate for a defined period (e.g., 30 minutes).

    • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a further defined period (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or LANCE-based assays).

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 values for each lot of this compound. A significant shift in the EC50 between lots may indicate a difference in potency.

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, providing a measure of the compound's potential for receptor desensitization and internalization.

B_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow Start Transfect cells with APJ receptor and β-arrestin fusion constructs Seed_Cells Seed transfected cells into microplates Start->Seed_Cells Add_Compound Add varying concentrations of this compound Seed_Cells->Add_Compound Incubate Incubate to allow for receptor activation and β-arrestin recruitment Add_Compound->Incubate Measure_Signal Measure signal (e.g., luminescence or fluorescence) Incubate->Measure_Signal Analyze_Data Analyze data and determine EC50 values Measure_Signal->Analyze_Data

Figure 3. A simplified workflow for a β-arrestin recruitment assay.

Methodology:

  • Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as those based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[7][8] These cells co-express the apelin receptor and a β-arrestin fusion protein.

  • Assay Procedure:

    • Seed the cells in the appropriate microplate.

    • Add serial dilutions of the different this compound lots.

    • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

    • Add the detection reagents to generate a luminescent or fluorescent signal.

    • Read the plate on a suitable microplate reader.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 for β-arrestin recruitment for each this compound lot. As this compound is a G-protein biased agonist, the potency for β-arrestin recruitment is expected to be significantly lower than for G-protein activation.[4]

This compound Signaling Pathway

The diagram below illustrates the biased signaling of this compound at the apelin receptor.

CMF019_Signaling cluster_G_Protein G Protein Pathway (Preferred) cluster_B_Arrestin β-Arrestin Pathway (Weakly Activated) This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Agonist Binding G_Protein Gαi/o Activation APJ->G_Protein B_Arrestin β-Arrestin Recruitment APJ->B_Arrestin cAMP ↓ cAMP G_Protein->cAMP Cardiovascular_Effects Beneficial Cardiovascular Effects (e.g., Vasodilation, Inotropy) cAMP->Cardiovascular_Effects Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization

Figure 4. this compound demonstrates biased agonism at the apelin receptor, preferentially activating the G protein pathway.

By following these guidelines and protocols, researchers can better control for and troubleshoot potential lot-to-lot variability of this compound, leading to more reproducible and reliable experimental results.

References

Validation & Comparative

A Comparative Guide to CMF-019 and BMS-986224: Two Investigational Agonists of the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two promising small-molecule APJ agonists, CMF-019 and BMS-986224, for researchers in cardiovascular drug discovery. This guide details their distinct signaling profiles, supported by comparative in vitro and in vivo experimental data.

The apelin-APJ system is a critical regulator of cardiovascular homeostasis, and its activation is a promising therapeutic strategy for conditions like heart failure and pulmonary arterial hypertension (PAH). The endogenous apelin peptides, while effective, are limited by short half-lives. This has spurred the development of non-peptidic, orally bioavailable small-molecule agonists. This guide provides a head-to-head comparison of two such molecules: CMF-019, a G protein-biased agonist, and BMS-986224, a balanced agonist.

In Vitro Pharmacological Profile: A Tale of Two Signaling Biases

CMF-019 and BMS-986224 are both potent agonists at the apelin receptor (APJ) but exhibit fundamentally different signaling mechanisms. BMS-986224 acts as a balanced agonist, activating both G protein and β-arrestin pathways in a manner that closely mimics the endogenous ligand, [Pyr1]apelin-13.[1][2] In contrast, CMF-019 is a potent, G protein-biased agonist, preferentially activating the Gαi signaling pathway with significantly less engagement of the β-arrestin pathway.[3][4][5]

This biased agonism is a key differentiator. While G protein signaling is associated with beneficial effects like vasodilation and enhanced cardiac contractility, β-arrestin recruitment can lead to receptor desensitization and internalization, potentially limiting the therapeutic efficacy of long-term treatment.[3] CMF-019 was found to be over two orders of magnitude less efficient at recruiting β-arrestin or inducing receptor internalization compared to [Pyr1]apelin-13, demonstrating a bias of approximately 400-fold for the Gαi pathway over the β-arrestin pathway.[3][4][5] BMS-986224, conversely, was shown to have no meaningful signaling bias relative to [Pyr1]apelin-13.[1][2]

Comparative Quantitative Data

The following tables summarize the in vitro pharmacological data for CMF-019 and BMS-986224, with the endogenous peptide [Pyr1]apelin-13 included as a reference.

Table 1: Apelin Receptor Binding Affinity

CompoundSpeciesBinding Affinity (Ki, nM)Source
CMF-019 Human2.63[4][5]
Rat3.24[4][5]
Mouse1.95[4][5]
BMS-986224 Human0.074 (Ki), 0.3 (Kd)[1][2][6]
Rat0.049[6]
[Pyr1]apelin-13 Human0.169[6]
Rat0.064[6]

Note: Ki values for CMF-019 were converted from reported pKi values (pKi = -log(Ki)). Kd represents the dissociation constant.

Table 2: Functional Potency and Signaling Bias

CompoundAssay (Pathway)Potency (EC50 / pD2)EfficacyBias Factor (vs. β-arrestin)Source
CMF-019 cAMP (Gαi)pD2 = 10.00 ± 0.13Full Agonist~400-fold[4][5]
β-arrestin RecruitmentpD2 = 6.65 ± 0.15Partial Agonist[4][5]
Receptor InternalizationpD2 = 6.16 ± 0.21Partial Agonist[4][5]
BMS-986224 cAMP (Gαi)EC50 = 0.02 ± 0.02 nMFull AgonistBalanced (No Bias)[1][7]
β-arrestin RecruitmentFull Agonist ActivityFull Agonist[1][8]
Receptor InternalizationFull Agonist ActivityFull Agonist[1][8]
[Pyr1]apelin-13 cAMP (Gαi)pD2 = 9.34 ± 0.15Full AgonistBalanced (Reference)[4][5]
β-arrestin RecruitmentpD2 = 8.65 ± 0.10Full Agonist[4][5]
Receptor InternalizationpD2 = 9.28 ± 0.10Full Agonist[4][5]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist initiates two primary signaling cascades. The desired therapeutic effects are largely mediated by the G protein pathway, while the β-arrestin pathway is primarily involved in receptor regulation. The distinct profiles of CMF-019 and BMS-986224 are visualized below.

APJ_Signaling cluster_ligands APJ Agonists cluster_receptor Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway CMF019 CMF-019 (Biased) APJ APJ Receptor This compound->APJ Strongly Activates BMS986224 BMS-986224 (Balanced) BMS986224->APJ Activates Gi Gαi Activation APJ->Gi Arrestin β-Arrestin Recruitment APJ->Arrestin Weakly (CMF-019) APJ->Arrestin Strongly (BMS-986224) cAMP ↓ cAMP Gi->cAMP ERK_G pERK (Early) cAMP->ERK_G Therapeutic Therapeutic Effects (Vasodilation, Inotropy) ERK_G->Therapeutic Internalization Receptor Internalization Arrestin->Internalization ERK_A pERK (Late) Arrestin->ERK_A Desensitization Desensitization Internalization->Desensitization

APJ receptor signaling pathways activated by biased and balanced agonists.

In Vivo Cardiovascular Effects

Both compounds have demonstrated efficacy in preclinical rodent models, consistent with their in vitro profiles.

BMS-986224: In anesthetized, instrumented rats, short-term infusion of BMS-986224 increased cardiac output by 10-15% without affecting heart rate, an effect similar to [Pyr1]apelin-13.[1][2] In a rat model of cardiac hypertrophy and decreased cardiac output, chronic subcutaneous or oral administration of BMS-986224 increased stroke volume and cardiac output to levels seen in healthy animals.[1][2]

CMF-019: In anesthetized rats, intravenous administration of CMF-019 resulted in a significant increase in cardiac contractility.[4][5] It also produced a dose-dependent reduction in peripheral artery pressure and increased cardiac output and stroke volume.[3] A key finding was that CMF-019 induced vasodilation without causing receptor desensitization, a likely consequence of its G protein bias.[3]

Table 3: Summary of In Vivo Effects in Rats

CompoundModelAdministrationKey FindingsSource
CMF-019 Anesthetized NormotensiveIV Bolus↑ Cardiac Contractility, ↑ Cardiac Output, ↑ Stroke Volume, ↓ Blood Pressure, No Desensitization[3][4][5]
BMS-986224 Anesthetized NormotensiveIV Infusion↑ Cardiac Output (10-15%), No change in Heart Rate[1][2]
Renal Hypertensive Rat (RHR)SC Infusion / Oral↑ Stroke Volume, ↑ Cardiac Output (restored to normal levels)[1][2]

Experimental Protocols and Workflows

The characterization of APJ agonists relies on a standard battery of in vitro and in vivo assays.

Typical In Vitro Characterization Workflow

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity & Bias start Start: Compound Synthesis (CMF-019 / BMS-986224) binding_assay Radioligand Binding Assay (Competition vs. [3H]apelin-13) start->binding_assay cAMP_assay cAMP Inhibition Assay (Gαi Pathway) start->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (BRET/PathHunter) start->arrestin_assay binding_result Determine Ki / Kd binding_assay->binding_result cAMP_result Determine EC50 / pD2 (Gαi) cAMP_assay->cAMP_result arrestin_result Determine EC50 / pD2 (β-arrestin) arrestin_assay->arrestin_result analysis Data Analysis: Calculate Signaling Bias Factor cAMP_result->analysis arrestin_result->analysis

References

Comparative Efficacy of CMF019 and Other Apelin Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apelin receptor agonist CMF019 with other notable alternatives. The information is supported by available preclinical experimental data to aid in the evaluation of these compounds for therapeutic development.

This compound is an orally active, small-molecule agonist of the apelin receptor (APJ) that exhibits a strong bias towards the G protein signaling pathway over β-arrestin recruitment.[1][2][3][4] This characteristic is of significant interest in drug development, as the G protein pathway is associated with beneficial cardiovascular effects, while the β-arrestin pathway has been linked to potential adverse effects like receptor desensitization and cardiac hypertrophy. This guide summarizes the available quantitative data, experimental methodologies, and signaling pathways related to this compound and other key apelin receptor agonists.

Quantitative Data Summary

The following tables provide a comparative summary of the in vitro and in vivo efficacy of this compound against the endogenous ligand [Pyr1]apelin-13 and other synthetic apelin receptor agonists.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

CompoundReceptor SpeciesBinding Affinity (pKi)Gαi Pathway Potency (pD2 / EC50)β-arrestin Recruitment Potency (pD2 / EC50)Gαi Bias Factor (vs. β-arrestin)Reference
This compound Human8.58 ± 0.0410.00 ± 0.136.65 ± 0.15~400[3][5]
Rat8.49 ± 0.04---[3][5]
Mouse8.71 ± 0.06---[3][5]
[Pyr1]apelin-13 Human-9.34 ± 0.158.65 ± 0.10-[3][5]
AMG 986 Human--9.61 ± 0.13 (log EC50)--[6]
BMS-986224 HumanKd = 0.3 nMEC50 = 0.02 ± 0.02 nM (cAMP)Fully stimulatedNo significant bias vs. [Pyr1]apelin-13[7]
Apelin-13 HumanKi = 8.336 nM---[8]
Apelin-17 HumanKi = 4.651 nM---[8]
Apelin-36 HumanKi = 1.735 nMIC50 = 1.9 nM--[8]
Elabela-21 HumanKi = 4.364 nM---[8]
Elabela-32 HumanKi = 1.343 nM---[8]
pGlu1-apelin-13 HumanKi = 14.366 nM---[8]

Table 2: In Vivo Efficacy in Animal Models (Rat)

CompoundParameterDoseResultReference
This compound Cardiac Contractility (dP/dtmax)500 nmol (i.v.)606 ± 112 mmHg/s increase[3][5]
Cardiac Contractility (dP/dtmax)500 nmol (i.v.)251 ± 89 mmHg/s increase[2][9]
Cardiac Output50 nmol (i.v.)1,097 ± 284 RVU/min increase[2][9]
Cardiac Output500 nmol (i.v.)1,012 ± 340 RVU/min increase[2][9]
Peripheral Artery Pressure50 nmol (i.v.)4.16 ± 1.18 mmHg reduction[2][9]
Peripheral Artery Pressure500 nmol (i.v.)6.62 ± 1.85 mmHg reduction[2][9]
BMS-986224 Cardiac Output1-10 µg/kg/min (i.v. infusion)10-15% increase[7]
AMG 986 Safety Pharmacologyup to 1000 mg/kg (single dose)No adverse effects on CNS or respiratory system[6]
MM07 Cardiac Output10-100 nmol (systemic infusion)Dose-dependent increase, significantly greater than [Pyr1]apelin-13[10]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the key signaling pathways activated by apelin receptor agonists and a general workflow for in vivo cardiac function assessment.

Apelin_Receptor_Signaling cluster_0 Apelin Receptor (APJ) cluster_1 G Protein-Dependent Pathway cluster_2 β-Arrestin-Dependent Pathway cluster_3 Downstream Effects APJ APJ Gai Gαi APJ->Gai bArrestin β-Arrestin APJ->bArrestin AC Adenylyl Cyclase Gai->AC inhibits PI3K PI3K Gai->PI3K PLC PLC Gai->PLC cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS CellSurvival Cell Survival Akt->CellSurvival NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Inotropy Positive Inotropy Ca2->Inotropy Internalization Receptor Internalization bArrestin->Internalization ERK12 ERK1/2 bArrestin->ERK12 Hypertrophy Cardiac Hypertrophy (potential) ERK12->Hypertrophy This compound This compound (Biased Agonist) This compound->APJ Apelin Apelin (Endogenous Agonist) Apelin->APJ

Caption: Apelin receptor signaling pathways.

In_Vivo_Cardiac_Function_Workflow cluster_animal_prep Animal Preparation cluster_instrumentation Instrumentation cluster_protocol Experimental Protocol cluster_data_analysis Data Analysis animal Sprague-Dawley Rat anesthesia Anesthesia (e.g., pentobarbital) animal->anesthesia intubation Intubation & Ventilation anesthesia->intubation catheterization Catheterization (e.g., jugular vein, carotid artery) intubation->catheterization pv_catheter Pressure-Volume Catheter (into left ventricle) catheterization->pv_catheter transducer Pressure Transducer pv_catheter->transducer data_acquisition Data Acquisition System transducer->data_acquisition pv_loops Generate PV Loops data_acquisition->pv_loops stabilization Stabilization Period baseline Baseline Recording stabilization->baseline agonist_admin Agonist Administration (i.v. bolus or infusion) baseline->agonist_admin agonist_admin->data_acquisition post_admin_rec Post-Administration Recording agonist_admin->post_admin_rec ivc_occlusion IVC Occlusion (optional) for load-independent measures post_admin_rec->ivc_occlusion hemodynamic_params Calculate Hemodynamic Parameters (e.g., dP/dtmax, CO, SV, ESPVR) pv_loops->hemodynamic_params statistical_analysis Statistical Analysis hemodynamic_params->statistical_analysis

Caption: In vivo cardiac function workflow.

Experimental Protocols

In Vivo Assessment of Cardiac Function in Rats

Objective: To evaluate the acute effects of apelin receptor agonists on cardiovascular hemodynamics.

Animal Model: Male Sprague-Dawley rats.[3][7][9][11]

Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital (B6593769) (50 mg/kg i.p. for induction, followed by continuous infusion).[11]

Surgical Preparation:

  • The rat is placed on a heating pad to maintain body temperature.

  • The trachea is intubated to allow for artificial ventilation.

  • The right jugular vein is cannulated for intravenous drug administration.

  • The right carotid artery is isolated, and a pressure-volume (PV) catheter is inserted and advanced into the left ventricle to measure instantaneous pressure and volume.[11][12][13]

  • A pressure transducer is connected to a femoral artery catheter to measure systemic arterial pressure.[2][9]

Data Acquisition:

  • After a stabilization period, baseline hemodynamic parameters are recorded.

  • The apelin receptor agonist or vehicle is administered as an intravenous bolus or continuous infusion.[3][7][9]

  • Hemodynamic parameters are continuously recorded during and after drug administration.

  • For load-independent measures of cardiac function, transient occlusion of the inferior vena cava (IVC) can be performed to generate a series of PV loops at varying preloads.[12][13][14]

Parameters Measured:

  • Cardiac Contractility: Maximum rate of pressure increase (dP/dtmax).

  • Cardiac Output (CO): The volume of blood pumped by the heart per minute.

  • Stroke Volume (SV): The volume of blood pumped from the left ventricle per beat.

  • Heart Rate (HR)

  • Mean Arterial Pressure (MAP)

  • End-Systolic Pressure-Volume Relationship (ESPVR): A load-independent measure of myocardial contractility.

In Vitro cAMP Inhibition Assay

Objective: To determine the potency of apelin receptor agonists in activating the Gαi signaling pathway.

Cell Line: CHO-K1 or HEK293 cells stably expressing the human apelin receptor.[15][16][17][18][19]

Principle: Activation of the Gαi-coupled apelin receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.

Protocol Outline:

  • Cell Culture: Cells are cultured in a suitable medium (e.g., Ham's F-12K with 10% FBS and selection antibiotics).[15][18]

  • Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for attachment.

  • Compound Preparation: A serial dilution of the test agonist is prepared.

  • Assay:

    • The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with the test agonist at various concentrations.

    • Adenylyl cyclase is stimulated with forskolin.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 or pD2 value is calculated.

In Vitro β-Arrestin Recruitment Assay

Objective: To determine the potency of apelin receptor agonists in recruiting β-arrestin.

Cell Line: CHO-K1 or U2OS cells engineered to co-express the apelin receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[6][20][21][22][23]

Principle: This assay utilizes enzyme fragment complementation (EFC). Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal.

Protocol Outline (PathHunter® Assay):

  • Cell Culture and Plating: Cells are cultured and seeded into microplates as described for the cAMP assay.

  • Compound Addition: Test agonists at various concentrations are added to the cells.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A detection reagent containing the enzyme substrate is added.

  • Signal Measurement: After a further incubation period, the chemiluminescent signal is read using a plate reader.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 or pD2 value.

Discussion and Conclusion

This compound demonstrates high affinity for the apelin receptor and potent activation of the Gαi signaling pathway, with significantly reduced recruitment of β-arrestin compared to the endogenous ligand [Pyr1]apelin-13.[3][5] This G protein bias is a key feature that distinguishes it from some other apelin receptor agonists like BMS-986224, which shows no significant bias.[7]

In vivo, this compound has been shown to robustly increase cardiac contractility and cardiac output in rats.[2][3][5][9] While direct, side-by-side comparisons with other synthetic agonists in the same experimental setup are limited in the publicly available literature, the magnitude of the reported effects for this compound appears substantial. For instance, the reported 10-15% increase in cardiac output with BMS-986224 provides a point of reference, though differences in experimental protocols preclude a direct quantitative comparison.[7] The peptide agonist MM07 has been reported to be more efficacious than the endogenous ligand in increasing cardiac output, highlighting the potential of biased agonism.[10]

The provided experimental protocols offer a foundation for designing and interpreting studies on apelin receptor agonists. The choice of agonist for further research will depend on the specific therapeutic goals, with G protein-biased agonists like this compound offering a potentially advantageous profile for chronic cardiovascular conditions by minimizing receptor desensitization and other potential adverse effects associated with β-arrestin signaling. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these promising compounds.

References

Validating CMF019's Biased Agonism: A Comparative Guide for New Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CMF019's performance against other apelin receptor agonists, supported by experimental data. It details methodologies for key validation experiments and visualizes critical pathways and workflows to facilitate the investigation of this compound's biased agonism in novel research models.

This compound is a potent, orally active, small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2] A key characteristic of this compound is its significant biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[3][4][5] This G-protein bias is considered therapeutically advantageous, as activation of the Gαi pathway is associated with beneficial cardiovascular effects like increased cardiac contractility and vasodilation, while the β-arrestin pathway is linked to receptor desensitization and potentially adverse effects such as cardiac hypertrophy.[3]

This guide offers a comparative analysis of this compound with the endogenous ligand, [Pyr1]apelin-13, and other synthetic agonists, providing a framework for validating its biased agonistic properties in new experimental settings.

Performance Comparison of Apelin Receptor Agonists

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound in comparison to the endogenous agonist [Pyr1]apelin-13. This data highlights this compound's strong preference for the G-protein pathway.

Table 1: Binding Affinities (pKi) of Apelin Receptor Agonists

CompoundHuman ReceptorRat ReceptorMouse Receptor
This compound8.58 ± 0.04[4]8.49 ± 0.04[4]8.71 ± 0.06[4]
[Pyr1]apelin-13Not explicitly foundNot explicitly foundNot explicitly found

Table 2: Functional Potency (pD2) and Bias of Apelin Receptor Agonists

CompoundGαi Activation (cAMP inhibition)β-arrestin RecruitmentReceptor InternalizationBias Ratio (Gαi / β-arrestin)
This compound10.00 ± 0.13[4][6]6.65 ± 0.15[4][6]6.16 ± 0.21[4][6]~400-fold[4][6]
[Pyr1]apelin-139.34 ± 0.15[4][6]8.65 ± 0.10[4][6]9.28 ± 0.10[4][6]1

Experimental Protocols

To validate the biased agonism of this compound in new models, the following experimental protocols for key assays are recommended.

G-Protein Activation Assay (cAMP Inhibition)

This assay measures the activation of the Gαi pathway by quantifying the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.

  • Cell Culture and Transfection:

    • HEK293 cells are a suitable model.

    • Cells are transfected with a plasmid encoding the human apelin receptor.

  • Assay Procedure:

    • Transfected cells are plated in a 96-well plate.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Cells are stimulated with forskolin (B1673556) to induce cAMP production.

    • Concurrently, cells are treated with varying concentrations of this compound or a reference agonist (e.g., [Pyr1]apelin-13).

    • Following incubation, cell lysates are collected.

  • Data Analysis:

    • cAMP levels are measured using a suitable commercial kit (e.g., LANCE cAMP detection kit).

    • Data is normalized to the forskolin-only control.

    • Concentration-response curves are generated, and pD2 (or EC50) values are calculated to determine the potency of the agonist in inhibiting cAMP production.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a hallmark of the β-arrestin pathway. Bioluminescence Resonance Energy Transfer (BRET) and NanoBiT® assays are commonly used methods.

  • Cell Culture and Transfection:

    • HEK293T or CHO-K1 cells are commonly used.[7]

    • Cells are co-transfected with plasmids encoding:

      • The apelin receptor fused to a donor molecule (e.g., Renilla luciferase - Rluc).

      • β-arrestin-2 fused to an acceptor molecule (e.g., Yellow Fluorescent Protein - YFP for BRET, or a fragment of NanoLuc® luciferase for NanoBiT®).[8][9]

  • Assay Procedure:

    • Transfected cells are plated in a white, opaque 96-well plate.[8]

    • 24-48 hours post-transfection, the cells are treated with varying concentrations of this compound or a reference agonist.

    • The substrate for the donor molecule (e.g., coelenterazine (B1669285) h for BRET, furimazine for NanoBiT®) is added.[9]

  • Data Analysis:

    • The light emission from both the donor and acceptor molecules is measured using a plate reader.

    • The BRET or NanoBiT® ratio is calculated (Acceptor emission / Donor emission).

    • Concentration-response curves are plotted, and pD2 (or EC50) values are determined to quantify the potency of the agonist in recruiting β-arrestin.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating biased agonism.

Gprotein_vs_Barrestin cluster_receptor Apelin Receptor (APJ) cluster_agonists Agonists cluster_Gprotein_pathway G-Protein Pathway (Beneficial) cluster_Barrestin_pathway β-Arrestin Pathway (Detrimental) APJ APJ Gai Gαi Activation APJ->Gai Strongly Promoted by This compound Barrestin β-Arrestin Recruitment APJ->Barrestin Weakly Promoted by This compound This compound This compound (Biased Agonist) This compound->APJ Apelin13 [Pyr1]apelin-13 (Endogenous Agonist) Apelin13->APJ cAMP ↓ cAMP Gai->cAMP PKC PKC/Akt Activation cAMP->PKC Cardio ↑ Cardiac Contractility ↑ Vasodilation PKC->Cardio Internalization Receptor Internalization & Desensitization Barrestin->Internalization Hypertrophy Cardiac Hypertrophy Internalization->Hypertrophy

Caption: Apelin receptor signaling pathways activated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_data Data Analysis cluster_validation Validation Cell_Culture Cell Line Selection (e.g., HEK293, CHO-K1) Transfection Transfection with Apelin Receptor & Biosensors Cell_Culture->Transfection G_Protein_Assay G-Protein Activation Assay (cAMP Inhibition) Transfection->G_Protein_Assay Barrestin_Assay β-Arrestin Recruitment Assay (BRET or NanoBiT) Transfection->Barrestin_Assay CR_Curves Generate Concentration- Response Curves G_Protein_Assay->CR_Curves Barrestin_Assay->CR_Curves Potency Calculate pD2 / EC50 Values CR_Curves->Potency Bias_Factor Determine Bias Factor Potency->Bias_Factor Validation_Conclusion Validate Biased Agonism of this compound Bias_Factor->Validation_Conclusion

Caption: Workflow for validating this compound's biased agonism.

References

CMF019: A Comparative Guide to its Apelin Receptor Cross-Reactivity and Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of CMF019, a small molecule agonist of the Apelin Receptor (APJ). The focus is on its cross-reactivity within the different signaling pathways of the apelin receptor, highlighting its nature as a G protein biased agonist. While this compound is reported to be a selective apelin receptor agonist, comprehensive screening data against a wider panel of other receptors is not publicly available at this time.[1]

Overview of this compound

This compound is an orally active, potent small molecule agonist for the apelin receptor, which is a G protein-coupled receptor (GPCR).[2] It has been investigated for its potential therapeutic effects in cardiovascular conditions, such as heart failure and pulmonary arterial hypertension.[3][4] A key characteristic of this compound is its biased agonism, showing a strong preference for activating the Gαi signaling pathway over the recruitment of β-arrestin and subsequent receptor internalization.[5][6]

Quantitative Comparison of this compound Activity at the Apelin Receptor

The following tables summarize the binding affinity and functional potency of this compound at the apelin receptor across different species and signaling pathways. This data highlights the compound's significant bias towards the Gαi pathway.

Table 1: Binding Affinity of this compound for the Apelin Receptor

SpeciespKiReference
Human8.58 ± 0.04[5][6]
Rat8.49 ± 0.04[5][6]
Mouse8.71 ± 0.06[5][6]

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.

Table 2: Functional Potency of this compound and [Pyr¹]apelin-13 at the Human Apelin Receptor

AssayThis compound pD2[Pyr¹]apelin-13 pD2Bias Factor (this compound vs. [Pyr¹]apelin-13)Reference
Gαi Activation (cAMP inhibition)10.00 ± 0.139.34 ± 0.15~1 (Similar Potency)[5][6]
β-arrestin Recruitment6.65 ± 0.158.65 ± 0.10~400 (for Gαi over β-arrestin)[5][6]
Receptor Internalization6.16 ± 0.219.28 ± 0.10~6000 (for Gαi over internalization)[5][6]

pD2 is the negative logarithm of the half-maximal effective concentration (EC50), with a higher value indicating greater potency. The bias factor indicates the fold preference of this compound for the Gαi pathway over the other pathways compared to the endogenous ligand.

Signaling Pathways and Biased Agonism of this compound

The apelin receptor can signal through multiple downstream pathways upon activation. The endogenous ligand, apelin, activates both the Gαi pathway, which is associated with therapeutic cardiovascular effects, and the β-arrestin pathway, which can lead to receptor desensitization and potential adverse effects. This compound demonstrates biased agonism by selectively activating the Gαi pathway while having a significantly lower potency for β-arrestin recruitment and receptor internalization.[5][6][7]

cluster_0 Ligands cluster_1 Receptor cluster_2 Signaling Pathways This compound This compound Apelin_Receptor Apelin Receptor (APJ) This compound->Apelin_Receptor High Potency Apelin Apelin Apelin->Apelin_Receptor Gai Gαi Activation Apelin_Receptor->Gai Strongly Activates b_arrestin β-arrestin Recruitment Apelin_Receptor->b_arrestin Weakly Activates Internalization Receptor Internalization b_arrestin->Internalization Start Start Prepare_Membranes Prepare tissue homogenates (e.g., heart ventricles) Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled apelin and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki Measure->Analyze End End Analyze->End Start Start Transfect_Cells Use cells co-expressing apelin receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme) Start->Transfect_Cells Add_Compound Add varying concentrations of this compound Transfect_Cells->Add_Compound Incubate Incubate to allow for receptor activation and β-arrestin recruitment Add_Compound->Incubate Add_Substrate Add substrate for the reporter enzyme Incubate->Add_Substrate Measure_Signal Measure the generated signal (e.g., luminescence or fluorescence) Add_Substrate->Measure_Signal Analyze Analyze data to determine pD2 Measure_Signal->Analyze End End Analyze->End

References

A Comparative Guide to CMF-019 and Peptide Agonists for the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Its activation by endogenous peptide ligands, such as apelin-13, triggers a cascade of signaling events that can be both beneficial and detrimental. A key challenge in harnessing the therapeutic potential of the apelin receptor lies in selectively activating the desired signaling pathways. This guide provides a detailed comparison of CMF-019, a novel small-molecule biased agonist, and traditional peptide agonists of the apelin receptor, with a focus on their distinct signaling profiles, supported by experimental data and detailed methodologies.

Introduction to Apelin Receptor Signaling

The apelin receptor signals through two primary pathways: the Gαi-protein pathway and the β-arrestin pathway. Activation of the Gαi pathway is generally associated with beneficial effects, such as increased cardiac contractility and vasodilation.[1][2] Conversely, the β-arrestin pathway, while involved in receptor internalization and desensitization, has been linked to adverse effects like cardiac hypertrophy.[1] Agonists that preferentially activate one pathway over the other are known as "biased agonists" and represent a novel therapeutic strategy to maximize desired effects while minimizing unwanted side effects.[3]

CMF-019 is a small-molecule agonist designed to be G protein biased, offering a potential advantage over endogenous peptide agonists like [Pyr1]apelin-13, which are considered "balanced" agonists that activate both G protein and β-arrestin pathways.[4][5]

Quantitative Data Comparison

The following tables summarize the quantitative data comparing the binding and functional properties of CMF-019 and the endogenous peptide agonist [Pyr1]apelin-13.

Table 1: Receptor Binding Affinity

CompoundSpeciespKiReference
CMF-019Human8.58 ± 0.04[5]
Rat8.49 ± 0.04[5]
Mouse8.71 ± 0.06[5]
[Pyr1]apelin-13HumanNot explicitly stated, but used as the reference ligand[5]

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: In Vitro Functional Potency and Bias

AssayParameterCMF-019[Pyr1]apelin-13Reference
Gαi Activation (cAMP inhibition)pD210.00 ± 0.139.34 ± 0.15[5]
β-arrestin RecruitmentpD26.65 ± 0.158.65 ± 0.10[5]
Receptor InternalizationpD26.16 ± 0.219.28 ± 0.10[5]
Bias Factor (Gαi vs. β-arrestin) ~400-fold - [5]
Bias Factor (Gαi vs. Internalization) ~6000-fold - [5]

pD2 is the negative logarithm of the EC50 value, representing the potency of an agonist. A higher pD2 indicates greater potency. The bias factor quantifies the degree to which a ligand favors one signaling pathway over another, relative to a reference compound.

Table 3: In Vivo Hemodynamic Effects in Rats

CompoundDoseChange in Cardiac Contractility (mmHg/s)Change in Peripheral Artery Pressure (mmHg)Reference
CMF-019500 nmol606 ± 112 (p < 0.001)-6.62 ± 1.85 (p < 0.01)[4][5]
[Pyr1]apelin-13150 nmol1920 ± 178 (p < 0.001)-9.47 ± 1.16 (p < 0.0001)[4]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the differential signaling pathways activated by balanced peptide agonists versus the G protein-biased agonist CMF-019, as well as a typical experimental workflow for their comparison.

cluster_peptide Peptide Agonist ([Pyr1]apelin-13) Peptide Agonist Peptide Agonist Apelin Receptor (APJ) Apelin Receptor (APJ) Peptide Agonist->Apelin Receptor (APJ) Gai Gai Apelin Receptor (APJ)->Gai Activation b-arrestin b-arrestin Apelin Receptor (APJ)->b-arrestin Recruitment Beneficial Effects Beneficial Effects Gai->Beneficial Effects e.g., Inotropy, Vasodilation Adverse Effects Adverse Effects b-arrestin->Adverse Effects e.g., Receptor Desensitization, Hypertrophy

Caption: Signaling by a balanced peptide agonist.

cluster_cmf019 Biased Agonist (CMF-019) CMF-019 CMF-019 Apelin Receptor (APJ) Apelin Receptor (APJ) CMF-019->Apelin Receptor (APJ) Gai Gai Apelin Receptor (APJ)->Gai Strong Activation b-arrestin_weak b-arrestin Apelin Receptor (APJ)->b-arrestin_weak Weak Recruitment Beneficial Effects Beneficial Effects Gai->Beneficial Effects e.g., Inotropy, Vasodilation

Caption: Signaling by the biased agonist CMF-019.

Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Binding Assay Binding Assay In Vitro Assays->Binding Assay Affinity (pKi) cAMP Assay cAMP Assay In Vitro Assays->cAMP Assay Gai Potency (pD2) b-arrestin Assay b-arrestin Assay In Vitro Assays->b-arrestin Assay b-arrestin Potency (pD2) Internalization Assay Internalization Assay In Vitro Assays->Internalization Assay Internalization Potency (pD2) In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Data Analysis Data Analysis Binding Assay->Data Analysis cAMP Assay->Data Analysis b-arrestin Assay->Data Analysis Internalization Assay->Data Analysis Hemodynamic Measurements Hemodynamic Measurements In Vivo Studies->Hemodynamic Measurements Hemodynamic Measurements->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for the apelin receptor by competing with a radiolabeled ligand.

  • Materials:

    • Human, rat, or mouse heart tissue homogenates.

    • [125I]-(Pyr1)apelin-13 as the radioligand.

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, pH 7.4).

    • CMF-019 and peptide agonists.

    • Glass fiber filters (GF/C).

    • Scintillation counter.

  • Procedure:

    • Incubate tissue homogenates with a fixed concentration of [125I]-(Pyr1)apelin-13 and varying concentrations of the competitor compound (CMF-019 or peptide agonist).

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.[6]

    • Terminate the reaction by rapid vacuum filtration through GF/C filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled [Pyr1]apelin-13.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Gαi Activation (cAMP Inhibition) Assay

This functional assay determines the potency of an agonist in activating the Gαi pathway by measuring the inhibition of cyclic AMP (cAMP) production.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human apelin receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • CMF-019 and peptide agonists.

    • cAMP detection kit (e.g., HTRF-based).

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with varying concentrations of the agonist (CMF-019 or peptide).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.[7]

    • Plot the inhibition of cAMP production against the agonist concentration to determine the pD2 value.

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated apelin receptor, a key step in the β-arrestin signaling pathway.

  • Materials:

    • HEK293T cells co-transfected with apelin receptor tagged with a bioluminescence resonance energy transfer (BRET) donor (e.g., RlucII) and β-arrestin tagged with a BRET acceptor (e.g., YFP).[8]

    • CMF-019 and peptide agonists.

    • BRET substrate (e.g., coelenterazine (B1669285) h).

    • Plate reader capable of measuring BRET signals.

  • Procedure:

    • Seed the transfected cells in a white 96-well plate.

    • Add varying concentrations of the agonist to the cells.

    • Add the BRET substrate.

    • Measure the light emission at wavelengths corresponding to the donor and acceptor.

    • Calculate the BRET ratio, which is proportional to the amount of β-arrestin recruitment.

    • Plot the BRET ratio against the agonist concentration to determine the pD2 value.

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the apelin receptor from the cell surface.

  • Materials:

    • U2OS cells overexpressing the human apelin receptor.

    • PathHunter GPCR Internalization Assay kit (or similar).

    • CMF-019 and peptide agonists.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate for 48 hours.[9]

    • Treat the cells with varying concentrations of the agonist for a specific duration (e.g., 90 minutes).[9]

    • Follow the manufacturer's protocol for the internalization assay, which typically involves a chemiluminescent readout.

    • Measure the signal, which is inversely proportional to receptor internalization.

    • Plot the signal against the agonist concentration to determine the pD2 value.

In Vivo Hemodynamic Measurements in Anesthetized Rats

This procedure assesses the acute cardiovascular effects of the agonists in a living animal model.

  • Materials:

    • Male Sprague-Dawley rats.

    • Anesthetic (e.g., isoflurane).

    • Pressure-volume catheter.

    • Data acquisition system.

    • CMF-019 and peptide agonists formulated for intravenous injection.

  • Procedure:

    • Anesthetize the rat and insert a pressure-volume catheter into the left ventricle via the carotid artery to measure cardiac parameters.

    • Administer bolus intravenous injections of the agonist at increasing doses.[4]

    • Record hemodynamic parameters such as cardiac contractility (dP/dtmax), heart rate, and blood pressure.[10][11]

    • Analyze the dose-dependent effects of the agonists on these parameters.

Conclusion

The data presented in this guide highlight the distinct pharmacological profiles of CMF-019 and peptide agonists for the apelin receptor. CMF-019 demonstrates strong G protein bias, with a significantly higher potency for the Gαi pathway compared to the β-arrestin pathway.[5] This biased agonism translates to beneficial in vivo effects on cardiac contractility and vasodilation, while potentially avoiding the adverse effects associated with β-arrestin activation, such as receptor desensitization.[4] In contrast, peptide agonists like [Pyr1]apelin-13 are balanced agonists, activating both signaling pathways with similar potencies.[5]

The choice between a biased small-molecule agonist like CMF-019 and a traditional peptide agonist will depend on the specific therapeutic goal. For chronic conditions where sustained G protein signaling is desired without receptor desensitization, a biased agonist may be preferable. Further research into the long-term consequences of biased agonism at the apelin receptor is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Experimental Reproducibility of CMF-019, a Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported experimental results for CMF-019, a selective, small-molecule agonist for the apelin receptor (APJ).[1] CMF-019 exhibits significant bias towards the G-protein signaling pathway over the β-arrestin pathway, making it a compound of interest for cardiovascular diseases like heart failure and pulmonary arterial hypertension.[2][3][4] This document synthesizes available data to assess the consistency and reproducibility of its reported effects, offering a resource for researchers in the field.

Comparative In Vitro Efficacy and Binding Affinity

CMF-019 has been characterized in vitro for its binding affinity and functional potency at the apelin receptor. The data consistently show high affinity for human, rat, and mouse receptors. When compared to the endogenous agonist [Pyr(1)]apelin-13, CMF-019 demonstrates comparable potency in activating the Gαi pathway but is significantly less potent in recruiting β-arrestin, highlighting its G-protein bias.[2][5]

Parameter Species CMF-019 [Pyr(1)]apelin-13 (Comparator) Reference
Binding Affinity (pKi) Human8.58 ± 0.04Not Reported[2][3]
Rat8.49 ± 0.04Not Reported[2][3]
Mouse8.71 ± 0.06Not Reported[2][3]
Functional Potency (pD2) Gαi Pathway10.00 ± 0.139.34 ± 0.15[2][5]
β-arrestin Recruitment6.65 ± 0.158.65 ± 0.10[2][5]
Receptor Internalization6.16 ± 0.219.28 ± 0.10[2][5]

Table 1: Summary of in vitro binding and functional data for CMF-019. The high pD2 for the Gαi pathway compared to β-arrestin recruitment confirms a strong bias, calculated to be approximately 400-fold.[2][6][7]

Comparative In Vivo Hemodynamic Effects in Rodent Models

In vivo studies in rats corroborate the in vitro findings, demonstrating that CMF-019 produces significant cardiovascular effects. Multiple reports describe its ability to increase cardiac contractility and cause dose-dependent vasodilation.[2][6][7] These results are consistent across different studies, suggesting the findings are reproducible under similar experimental conditions.

Parameter Dose CMF-019 Response Comparator Response Reference
Cardiac Contractility 500 nmol+606 ± 112 mmHg/s (p<0.001)Saline Control[2][5]
500 nmol+251 ± 89 mmHg/s (p<0.05)Saline Control[6]
Reduction in Femoral Artery Pressure 50 nmol4.16 ± 1.18 mmHg (p<0.01)[Pyr(1)]apelin-13: 31.24 ± 8.70 mmHg[6][7]
500 nmol6.62 ± 1.85 mmHg (p<0.01)Not Reported[6][7]
Rescue of Endothelial Cell Apoptosis 1 µM5.66 ± 0.97% rescue (p<0.01)rhVEGF: 11.59 ± 1.85% rescue[6][7]

Table 2: Summary of in vivo experimental results for CMF-019 in rats. The data show consistent effects on cardiac function and blood pressure.

Signaling Pathway of CMF-019 at the Apelin Receptor

CMF-019's mechanism of action is centered on its biased agonism at the apelin receptor (APJ), a G-protein coupled receptor (GPCR). Upon activation, APJ can initiate two primary signaling cascades: a Gαi-protein-mediated pathway and a β-arrestin-mediated pathway. The Gαi pathway is associated with beneficial cardiovascular effects, including increased cardiac contractility and vasodilation via Akt and eNOS phosphorylation.[8][9] The β-arrestin pathway has been linked to receptor internalization and potentially unfavorable effects like cardiac hypertrophy.[8] CMF-019 preferentially activates the Gαi pathway, minimizing β-arrestin recruitment.[2][8]

CMF019_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular APJ Apelin Receptor (APJ) G_protein Gαi/β/γ APJ->G_protein Strongly Activates B_Arrestin β-Arrestin APJ->B_Arrestin Weakly Activates CMF019 CMF-019 This compound->APJ Binds Apelin [Pyr(1)]apelin-13 Apelin->APJ Binds Akt_eNOS Akt / eNOS Phosphorylation G_protein->Akt_eNOS Internalization Receptor Internalization (Adverse Effects) B_Arrestin->Internalization Cardio_Effects Vasodilation & Cardiac Contractility (Beneficial Effects) Akt_eNOS->Cardio_Effects

Caption: Biased signaling of CMF-019 at the apelin receptor.

Experimental Protocols

Reproducibility is critically dependent on detailed and accurate methodologies. Below is a representative protocol for an in vivo hemodynamic assessment based on published studies.

Objective: To measure the acute cardiovascular effects of CMF-019 in anesthetized rats.

Model: Male Sprague-Dawley rats.[2]

Procedure:

  • Anesthesia: Animals are anesthetized, typically with isoflurane (B1672236) or a similar agent.

  • Catheterization: A pressure-volume catheter is inserted into the left ventricle via the carotid artery to measure cardiac contractility (dP/dt), stroke volume, and cardiac output. A separate catheter is placed in the jugular vein for intravenous administration of test compounds. The femoral artery is also catheterized to measure peripheral artery pressure.[2][6]

  • Stabilization: A stabilization period is allowed post-surgery to ensure hemodynamic parameters are stable.

  • Compound Administration: CMF-019 is administered intravenously, often in cumulative doses (e.g., 50 nmol, 500 nmol, 5000 nmol). A saline vehicle is used as a control.[6]

  • Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after administration of the compound.

  • Analysis: Changes in parameters from baseline are calculated and compared between the CMF-019 treated group and the saline control group. Statistical significance is typically determined using a Student's t-test or ANOVA.[10]

Discussion on Reproducibility

The experimental data for CMF-019 published to date show a high degree of consistency across different reports, particularly regarding its G-protein bias and its qualitative effects on the cardiovascular system. For instance, multiple studies confirm its ability to increase cardiac contractility and induce vasodilation in vivo.[2][6] This consistency between studies from what appears to be related research groups is a positive indicator of the robustness of the primary findings.

However, true scientific reproducibility is ultimately established by independent verification from unaffiliated laboratories. To our knowledge, while the synthesis of CMF-019 has been described to facilitate further research,[11] published, independent replications of its in vivo cardiovascular effects are not yet available in the public domain. The preclinical development status suggests that such validation may be ongoing.[4] Researchers aiming to build upon this work should consider the current data as reproducible within the context of the originating laboratories and are encouraged to perform independent validation experiments.

References

Unveiling the Therapeutic Potential of CMF019: An In Vitro to In Vivo Correlation of a Novel Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of CMF019 with other apelin receptor agonists, providing researchers, scientists, and drug development professionals with critical data for evaluating its therapeutic promise.

This compound is a novel, orally active small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in cardiovascular homeostasis.[1] A key characteristic of this compound is its significant bias towards the G protein signaling pathway (specifically Gαi) over β-arrestin recruitment, a property that may confer therapeutic advantages in conditions such as pulmonary arterial hypertension (PAH).[2] This comparison guide provides a detailed analysis of the in vitro and in vivo activity of this compound, benchmarked against the endogenous ligand [Pyr1]apelin-13 and other synthetic apelin receptor agonists.

Comparative In Vitro Activity

This compound demonstrates high affinity for the human, rat, and mouse apelin receptor.[3] Its functional activity is characterized by potent activation of the Gαi signaling pathway, while showing significantly lower potency for β-arrestin recruitment and receptor internalization.[4] This biased agonism is a distinguishing feature compared to the endogenous ligand [Pyr1]apelin-13 and other synthetic agonists like BMS-986224, which exhibit a more balanced signaling profile.[4][5]

CompoundTargetAssaySpeciespKi / pD2 / EC50Reference
This compound Apelin ReceptorRadioligand Binding (pKi)Human8.58 ± 0.04[3]
Radioligand Binding (pKi)Rat8.49 ± 0.04[3]
Radioligand Binding (pKi)Mouse8.71 ± 0.06[3]
Gαi Activation (cAMP, pD2)-10.00 ± 0.13[4]
β-arrestin Recruitment (pD2)-6.65 ± 0.15[4]
Receptor Internalization (pD2)-6.16 ± 0.21[4]
[Pyr1]apelin-13 Apelin ReceptorRadioligand Binding (pKi)Human8.83 ± 0.06[1]
Gαi Activation (cAMP, pD2)-9.34 ± 0.15[4]
β-arrestin Recruitment (pD2)-8.65 ± 0.10[4]
Receptor Internalization (pD2)-9.28 ± 0.10[4]
BMS-986224 Apelin ReceptorRadioligand Binding (Kd)-0.3 nmol/L[5]
Gαi Activation (cAMP, EC50)Human0.02 ± 0.02 nmol/L[5]
AMG 986 Apelin ReceptorGαi Activation (cAMP, EC50)-0.3 nM[6]

Table 1: Comparative In Vitro Potency and Affinity of Apelin Receptor Agonists. This table summarizes the binding affinity (pKi or Kd) and functional potency (pD2 or EC50) of this compound, [Pyr1]apelin-13, BMS-986224, and AMG 986 at the apelin receptor.

In Vivo Efficacy and Correlation

In vivo studies in animal models have demonstrated the translation of this compound's in vitro activity into significant physiological effects. Intravenous administration in rats resulted in increased cardiac contractility and a reduction in peripheral artery pressure, indicative of vasodilation.[4] Notably, this compound's G protein bias appears to translate to a sustained vasodilatory effect without causing receptor desensitization.[2] Furthermore, in an in vitro model of pulmonary arterial hypertension, this compound was shown to rescue human pulmonary artery endothelial cells from apoptosis.[2]

CompoundAnimal ModelDoseRouteKey In Vivo EffectReference
This compound Sprague-Dawley Rat500 nmoli.v.Increase in cardiac contractility (606 ± 112 mmHg/s)[4]
Sprague-Dawley Rat50-5000 nmoli.v.Reduction in peripheral artery pressure[7]
BMS-986224 Anesthetized Rat-Infusion10-15% increase in cardiac output[5]
Renal Hypertensive Rat0.192 mg/kg or 3 mg/kgs.c. infusionIncreased stroke volume and cardiac output[8]
AMG 986 Rat--Improved ejection fraction[6]
[Pyr1]apelin-13 Anesthetized Rat--Dose-dependent decrease in blood pressure[1]

Table 2: Comparative In Vivo Effects of Apelin Receptor Agonists. This table highlights the key in vivo cardiovascular effects observed for this compound and its comparators in rodent models.

Signaling Pathway and Experimental Workflow

The biased agonism of this compound at the apelin receptor results in the preferential activation of the Gαi signaling cascade, which is associated with beneficial cardiovascular effects, while minimizing the recruitment of β-arrestin, which can lead to receptor desensitization and potentially adverse effects.

This compound Signaling Pathway at the Apelin Receptor cluster_membrane Cell Membrane Apelin Receptor Apelin Receptor Gai Gai Apelin Receptor->Gai Strongly Activates B-arrestin B-arrestin Apelin Receptor->B-arrestin Weakly Recruits This compound This compound This compound->Apelin Receptor Binds to Cardioprotective Effects Cardioprotective Effects Gai->Cardioprotective Effects Leads to Receptor Desensitization Receptor Desensitization B-arrestin->Receptor Desensitization Mediates

Caption: this compound's biased agonism at the apelin receptor.

The in vitro to in vivo correlation of this compound's activity is established through a series of preclinical experiments designed to assess its binding, signaling, and physiological effects.

Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Radioligand Binding Assays Signaling cAMP, B-arrestin, Internalization Assays Binding->Signaling Cellular Endothelial Cell Apoptosis Assay Signaling->Cellular PK Pharmacokinetics Cellular->PK PD Pharmacodynamics (Cardiac Contractility, Blood Pressure) PK->PD

Caption: Workflow for assessing this compound's activity.

Experimental Protocols

Radioligand Binding Assays: Competition radioligand binding experiments are performed using heart homogenates from human, rat, and mouse.[4] Membranes are incubated with a radiolabeled apelin peptide (e.g., [125I][Pyr1]apelin-13) and increasing concentrations of the test compound (this compound or comparators).[4] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[4]

Cell-Based Functional Assays:

  • Gαi Activation (cAMP Inhibition): Cells expressing the apelin receptor are stimulated with forskolin (B1673556) to induce cAMP production. The ability of the test compounds to inhibit forskolin-stimulated cAMP accumulation is measured.[4]

  • β-arrestin Recruitment: Bioluminescence resonance energy transfer (BRET) or other similar assays are used to measure the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.[4][5]

  • Receptor Internalization: The internalization of the apelin receptor following agonist treatment is quantified, often using an enzyme-linked immunosorbent assay (ELISA) or fluorescence-based methods.[4]

In Vivo Hemodynamic Studies in Rats: Anesthetized male Sprague-Dawley rats are instrumented with a pressure-volume catheter in the left ventricle to measure cardiac contractility and a catheter in the femoral artery to measure blood pressure.[4] Test compounds are administered via intravenous injection, and changes in hemodynamic parameters are recorded.[4]

Endothelial Cell Apoptosis Assay: Human pulmonary artery endothelial cells are treated with an apoptotic stimulus (e.g., TNFα and cycloheximide). The ability of this compound to rescue these cells from apoptosis is assessed by methods such as flow cytometry to quantify the percentage of apoptotic cells.[7]

Conclusion

This compound emerges as a promising therapeutic candidate due to its potent and G protein-biased agonism at the apelin receptor. The in vitro data clearly demonstrate its selectivity for the Gαi pathway, which translates to beneficial cardiovascular effects in vivo, including enhanced cardiac contractility and vasodilation, without inducing receptor desensitization. This profile distinguishes this compound from the endogenous ligand and other less-biased synthetic agonists. The strong correlation between its in vitro signaling bias and its in vivo physiological responses underscores the potential of this compound for the treatment of cardiovascular diseases such as pulmonary arterial hypertension. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

Safety Operating Guide

Navigating the Safe Disposal of CMF019: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. This guide provides a detailed protocol for the proper disposal of CMF019, a small molecule apelin receptor agonist. By adhering to these procedures, laboratories can ensure a safe operational workflow and mitigate environmental impact, fostering a culture of safety and responsibility.

Immediate Safety and Handling Protocols

While this compound is shipped as a non-hazardous chemical for research purposes, it is crucial to handle it with the appropriate laboratory precautions. The toxicological properties of many research compounds are not fully elucidated, and therefore, prudent handling is necessary.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its solutions:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or butyl gloves are recommended. As this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, glove integrity is critical.

  • Laboratory Coat: To protect skin and clothing.

Engineering Controls:

  • Chemical Fume Hood: When handling the solid powder form of this compound or preparing stock solutions, work in a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Well-Ventilated Area: All subsequent handling of diluted solutions should be performed in a well-ventilated laboratory space.

Physicochemical Properties and Storage of this compound

A clear understanding of the compound's properties is essential for its safe handling and storage.

PropertyData
IUPAC Name (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid
CAS Number 1586787-08-7
Molecular Formula C₂₅H₃₃N₃O₃S
Molecular Weight 455.62 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (e.g., 10 mM)
Storage (Solid) Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.
Storage (In Solvent) Up to 6 months at -80°C; up to 1 month at -20°C.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for non-hazardous chemical waste. Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.

1. Waste Segregation: Proper segregation at the point of generation is the most critical step. Never mix different waste streams unless it is part of a validated inactivation procedure.

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposables.

  • Liquid Waste: Solutions containing this compound, including unused stock solutions (typically in DMSO) and diluted working solutions in aqueous buffers or cell culture media.

  • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.

2. Disposal of Solid this compound Waste:

  • Collect all solid waste that has come into contact with this compound in a dedicated, clearly labeled plastic bag or container.

  • The label should include "Non-Hazardous Chemical Waste," the compound name "this compound," and the date.

  • When the container is full, seal it securely.

  • Dispose of the sealed container in the designated laboratory solid waste stream as directed by your institution's EHS guidelines.

3. Disposal of Liquid this compound Waste:

  • Aqueous Solutions: For dilute (<1%) aqueous solutions of this compound that do not contain other hazardous materials (e.g., other drugs, heavy metals), consult your local EHS guidelines. Some institutions may permit drain disposal with copious amounts of water. However, the most prudent approach is to collect it as chemical waste.

  • DMSO Solutions: All stock solutions and other liquid waste containing DMSO must be collected for disposal.

    • Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) bottle).

    • Label the container "Hazardous Waste," "Organic Solvent Waste," and list all components, including "this compound" and "Dimethyl Sulfoxide."

    • Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department.

4. Disposal of Sharps Waste:

  • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

  • Do not overfill the container.

  • Once the container is full to the indicated line, securely close and seal it.

  • Dispose of the sharps container according to your institution's biohazardous or chemical sharps waste procedures.

G This compound Waste Disposal Decision Workflow cluster_0 Waste Generation cluster_1 Waste Categorization cluster_2 Disposal Path start This compound Waste Generated is_sharp Sharp? start->is_sharp is_liquid Liquid? solid_waste Collect in Labeled Bag for Solid Chemical Waste is_liquid->solid_waste No contains_dmso Contains DMSO? is_liquid->contains_dmso Yes is_sharp->is_liquid No (Solid) sharps_container Place in Puncture-Proof Sharps Container is_sharp->sharps_container Yes organic_waste Collect in Labeled Container for Organic Solvent Waste contains_dmso->organic_waste Yes aqueous_waste Collect in Labeled Container for Aqueous Chemical Waste contains_dmso->aqueous_waste No (Aqueous)

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Experimental Context: Cell-Based GPCR Agonist Assay

To understand the generation of this compound waste, a typical experimental workflow is provided. This compound is an agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR). Its activity is often assessed by measuring downstream signaling in cultured cells.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines expressing the apelin receptor are cultured in appropriate media in multi-well plates.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. This is then serially diluted to various working concentrations in a suitable assay buffer or serum-free media.

  • Cell Treatment: The cultured cells are treated with the different concentrations of this compound or a vehicle control (DMSO in buffer).

  • Incubation: The cells are incubated for a specific period to allow for receptor activation and downstream signaling.

  • Signal Detection: The cellular response is measured. For a Gαi-coupled receptor like APJ, this often involves measuring the inhibition of cyclic AMP (cAMP) production. This can be done using various commercial assay kits (e.g., HTRF, ELISA, or luminescence-based reporters).

  • Data Analysis: The signal is read using a plate reader, and the data is analyzed to determine the potency (EC₅₀) of this compound.

G Generalized Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate APJ-Expressing Cells in Multi-Well Plate treat_cells Treat Cells with this compound or Vehicle Control plate_cells->treat_cells prepare_this compound Prepare Serial Dilutions of this compound in DMSO/Buffer prepare_this compound->treat_cells incubate Incubate for Defined Time Period treat_cells->incubate lyse_and_detect Lyse Cells and Add Detection Reagents (e.g., for cAMP) incubate->lyse_and_detect read_plate Read Signal (Luminescence/Fluorescence) lyse_and_detect->read_plate analyze_data Analyze Data and Calculate EC50 read_plate->analyze_data

Caption: Workflow for a cell-based assay to measure this compound agonist activity.

This compound Mechanism of Action: Apelin Receptor Signaling

This compound exerts its biological effects by activating the apelin receptor (APJ). This receptor is coupled to an inhibitory G protein (Gαi).

Signaling Pathway:

  • Binding: this compound binds to the apelin receptor on the cell surface.

  • G Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gαi protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels modulates the activity of downstream proteins such as Protein Kinase A (PKA), leading to various cellular responses, including effects on cell survival and metabolism.

G Apelin Receptor Signaling Pathway Activated by this compound cluster_membrane Cell Membrane cluster_cyto Cytoplasm APJ Apelin Receptor (APJ) Gai Gαi Protein APJ->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Pro-survival) PKA->Response Phosphorylates Targets This compound This compound This compound->APJ Binds

Caption: this compound activates the Gαi pathway via the apelin receptor, reducing cAMP.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.